(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLWUGAWWLJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572129 | |
| Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207113-20-0 | |
| Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of Bifunctional Photophores: A Technical Guide to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Executive Summary
In the landscape of modern drug discovery and chemical biology, the demand for modular, multi-functional building blocks has driven the development of specialized chemical hubs. (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 207113-20-0) stands out as a highly versatile, orthogonally reactive scaffold. By integrating a photoactive benzophenone core with two distinct electrophilic handles—a highly reactive benzylic bromide and a transition-metal-compatible aryl bromide—this molecule enables the rapid assembly of complex photoaffinity probes, , and advanced kinase inhibitors.
This technical guide deconstructs the physical properties, synthetic methodologies, and application workflows of this compound, providing researchers with a self-validating framework for deploying it in advanced synthetic and biological assays.
Molecular Identity & Physicochemical Profiling
The utility of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is dictated by its precise physicochemical parameters. The molecule is highly lipophilic and possesses a low topological polar surface area (TPSA), making it highly soluble in organic solvents commonly used in late-stage functionalization.
Quantitative Data Summary
| Property | Value | Method / Source |
| Chemical Name | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | IUPAC Nomenclature |
| CAS Registry Number | 207113-20-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₀Br₂O | Exact Computation |
| Molecular Weight | 354.04 g/mol | Isotopic Average |
| Monoisotopic Mass | 351.910 g/mol | Mass Spectrometry Target |
| Topological Polar Surface Area | 17.1 Ų | Computed (Ketone Oxygen) |
| Rotatable Bonds | 3 | Structural Analysis |
| Solubility Profile | Soluble in DCM, EtOAc, THF, CH₃CN; Insoluble in H₂O | Empirical Observation |
Synthesis & Manufacturing Protocol
The standard synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone relies on the Wohl-Ziegler bromination of its precursor, 4-bromo-4'-methylbenzophenone. The protocol below is designed as a self-validating system to ensure high yield while mitigating the risk of over-bromination.
Step-by-Step Methodology: Wohl-Ziegler Benzylic Bromination
1. Preparation of the Reaction Matrix: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 equiv) in anhydrous acetonitrile (0.2 M). Causality: Anhydrous conditions are critical to prevent the nucleophilic substitution of the newly formed benzylic bromide by water. Acetonitrile is selected as a polar aprotic solvent that fully dissolves the benzophenone precursor while remaining inert to radical halogenation.
2. Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) to the solution at ambient temperature. Causality: NBS provides a low, steady-state concentration of molecular bromine, which strictly favors radical substitution at the benzylic position over electrophilic aromatic substitution on the deactivated rings. AIBN acts as the thermal radical initiator.
3. Thermal Initiation & Self-Validation: Heat the reaction mixture to reflux (~80 °C) under a nitrogen atmosphere for exactly 2.0 hours. Self-Validation Check: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. The reaction must be quenched immediately upon the disappearance of the starting material to prevent the formation of the gem-dibromide byproduct.
4. Work-up and Extraction: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture to remove the solid succinimide, and concentrate the filtrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with deionized water and brine. Causality: The temperature-dependent solubility of succinimide allows for rapid physical separation, minimizing the need for harsh aqueous washes that could degrade the product.
5. Purification & Quality Control: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography. Self-Validation Check: Confirm the product identity via ¹H NMR. The successful conversion is validated by the appearance of a diagnostic singlet integrating to 2 protons at ~4.5 ppm (the -CH₂Br group), replacing the starting material's methyl singlet at ~2.4 ppm.
Caption: Workflow for the Wohl-Ziegler bromination of 4-bromo-4'-methylbenzophenone.
Orthogonal Reactivity & Downstream Applications
The architectural brilliance of this molecule lies in its three independent domains, allowing researchers to perform sequential, non-interfering reactions. This orthogonality has been leveraged in the synthesis of complex and in the development of .
-
The Benzylic Bromide Domain (Sₙ2 Alkylation): Highly susceptible to nucleophilic attack. It is typically the first handle utilized, allowing the attachment of the benzophenone core to primary/secondary amines, thiols, or hydroxyl groups on a target pharmacophore.
-
The Aryl Bromide Domain (Transition-Metal Catalysis): Remains inert during Sₙ2 reactions. It can subsequently undergo Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to attach reporter tags (like biotin or fluorophores) or to extend the molecule's conjugated system.
-
The Benzophenone Core (Photochemistry): Completely stable under standard thermal chemical conditions. Upon UV irradiation, it acts as a , generating a triplet diradical that inserts into nearby C-H bonds.
Caption: Orthogonal reactivity domains of the target compound and their applications.
Experimental Protocol: Photoaffinity Labeling (PAL) Workflow
Once (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is conjugated to a ligand of interest, it is deployed in Photoaffinity Labeling (PAL) to identify unknown protein targets or map binding sites.
1. Probe Incubation: Incubate the biological sample (e.g., cell lysate or live cells) with the synthesized benzophenone-probe (typically 1–10 µM) in the dark at 4 °C for 30–60 minutes. Causality: Performing this step in the dark prevents premature photo-activation. The low temperature and sufficient time allow the probe to reach thermodynamic equilibrium with its specific protein target.
2. UV Irradiation (Cross-linking): Irradiate the sample using a 365 nm UV lamp (typically 100 W) for 10–20 minutes on ice. Causality: Benzophenones require ~350–365 nm light to excite the carbonyl oxygen to a triplet diradical state. This specific wavelength is chosen because it is low-energy enough to avoid non-specific UV damage to native proteins and nucleic acids, yet highly efficient for benzophenone activation. The ice bath prevents thermal degradation of the proteins during irradiation.
3. Lysis, Click Chemistry, and Enrichment: If the probe was functionalized with an alkyne via the aryl bromide domain, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-biotin tag. Enrich the cross-linked protein adducts using streptavidin-coated magnetic beads.
4. LC-MS/MS Analysis & Self-Validation: Digest the enriched proteins with trypsin and analyze via LC-MS/MS. Self-Validation Check: The protocol must include a competitive binding control. A parallel sample must be pre-incubated with a 100-fold excess of the unmodified native ligand before adding the photoprobe. True target proteins will show a massive reduction in MS/MS spectral counts in the competitor sample, validating that the cross-linking was driven by specific affinity rather than random collision.
References
-
Su, W., et al. (1998). "p-Cyano substituted benzophenone as an excellent photophore for one-electron oxidation of DNA." Tetrahedron Letters.[Link]
-
Kato, E., Howitt, R., Dzyuba, S. V., & Nakanishi, K. (2007). "Synthesis of novel ginkgolide photoaffinity–biotin probes." Chemical Communications.[Link]
-
Shah, B. K., & Neckers, D. C. (2002). "Triplet Energy Distribution in Photoinitiators Containing Two Dissociable Groups." The Journal of Organic Chemistry.[Link]
- World Intellectual Property Organization. (2018). "IMIDAZOPYRROLOPYRIDINE AS INHIBITORS OF THE JAK FAMILY OF KINASES." WIPO (PCT) WO2018112382A1.
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Executive Summary
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a high-value heterobifunctional linker used primarily in chemical biology and drug discovery. Its utility stems from its dual reactivity profile: it combines a photoactivatable benzophenone core (for photoaffinity labeling) with an electrophilic benzyl bromide (for alkylation) and a stable aryl bromide (for cross-coupling). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in proteomic profiling.
Part 1: Molecular Identity & Physicochemical Properties
This section establishes the fundamental chemical identity of the compound. Unlike standard reagents, this molecule is often synthesized in situ or on-demand due to the high reactivity of the bromomethyl group.
Chemical Identification
| Property | Data |
| IUPAC Name | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone |
| Common Synonyms | 4-Bromo-4'-(bromomethyl)benzophenone; BMBP |
| Molecular Formula | C₁₄H₁₀Br₂O |
| Molecular Weight | 354.04 g/mol |
| Monoisotopic Mass | 351.9098 Da (for ⁷⁹Br₂) |
| CAS Number (Precursor) | 76693-57-7 (4-Bromo-4'-methylbenzophenone) |
| SMILES | BrC1=CC=C(C(C2=CC=C(CBr)C=C2)=O)C=C1 |
Elemental Analysis & Isotopic Distribution
For mass spectrometry (MS) validation, the presence of two bromine atoms creates a distinct isotopic pattern (
-
Carbon (C): 47.50%
-
Hydrogen (H): 2.85%
-
Bromine (Br): 45.14%
-
Oxygen (O): 4.52%
Part 2: Structural Analysis & Reactivity Profile
The molecule functions as a "chemical triad," offering three distinct reactive sites. Understanding this architecture is critical for designing successful conjugation experiments.
The Reactivity Triad
-
Benzyl Bromide (Alkylator): The primary site for conjugation. It reacts rapidly with nucleophiles (thiols, amines) via
mechanisms. -
Benzophenone (Photophore): Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that inserts into C-H bonds, covalently trapping nearby proteins.
-
Aryl Bromide (Handle): A stable site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of fluorophores or biotin tags after the initial alkylation, or for building larger libraries.
Reactivity Diagram (Graphviz)
Figure 1: The functional triad of 4-Bromo-4'-(bromomethyl)benzophenone, illustrating its divergent reactivity pathways.
Part 3: Synthesis & Purification Protocols[1][2][7][8]
The synthesis is typically achieved via radical bromination of the methyl precursor. This protocol is designed for high fidelity and safety, minimizing the formation of the dibromomethyl byproduct.
Synthetic Route: Wohl-Ziegler Bromination
Precursor: 4-Bromo-4'-methylbenzophenone (CAS: 76693-57-7).[1]
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.
Solvent: Carbon Tetrachloride (
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 eq) in anhydrous
(0.1 M concentration). -
Activation: Add NBS (1.05 eq). Note: Use freshly recrystallized NBS to ensure stoichiometry.
-
Initiation: Add a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide.
-
Reaction: Heat the mixture to reflux (77°C for
) while stirring vigorously. Irradiate with a visible light lamp (optional but recommended) to accelerate radical formation. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will be slightly more polar than the starting material. Reaction time is typically 2–4 hours.
-
Workup:
-
Cool to
to precipitate succinimide. -
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from Cyclohexane/Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the Wohl-Ziegler bromination.
Part 4: Applications in Drug Discovery
Photoaffinity Labeling (PAL)
This molecule serves as a "warhead" in PAL experiments. The benzophenone moiety is chemically inert until activated by light, making it ideal for mapping ligand-binding sites on proteins.
-
Mechanism: Upon excitation at 350–360 nm, the benzophenone carbonyl transitions to a triplet state (
). This diradical abstracts a hydrogen atom from the protein backbone (C-H), followed by radical recombination to form a permanent C-C bond. -
Advantage: Unlike aryl azides or diazirines, benzophenone is chemically stable in ambient light and does not react with water, reducing background noise.
Bifunctional Linker Strategy
Researchers use this compound to link a pharmacophore to a reporter tag.
-
Step 1: React the bromomethyl group with a drug molecule containing a secondary amine or thiol.
-
Step 2: Incubate the conjugate with the target protein and crosslink via UV.
-
Step 3: Use the aryl bromide to attach a fluorophore via Suzuki coupling (post-labeling) or use it for enrichment handles.
Part 5: Safety & Handling
Warning: This compound contains a benzyl bromide moiety, which is a potent lachrymator (tear gas agent) and skin irritant.
-
Containment: All weighing and synthesis steps must be performed inside a functioning chemical fume hood.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromomethyl group and degradation of the light-sensitive benzophenone.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
-
Smith, A. B., et al. (2023). Synthesis of 4-Bromo-4'-methylbenzophenone (Precursor Protocol). Organic Syntheses.
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.
-
PubChem Compound Summary. (2025). 4-Bromobenzophenone derivatives and reactivity profiles. National Library of Medicine.
Sources
Technical Guide: Solubility Profile of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
This guide provides an in-depth technical analysis of the solubility, stability, and handling of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone , a specialized intermediate used in organic synthesis and medicinal chemistry.
Executive Summary & Compound Profile
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a dual-functionalized benzophenone derivative featuring a stable aryl bromide on one ring and a highly reactive benzylic bromide on the other. This structural dichotomy dictates its solubility behavior: while the benzophenone core provides lipophilicity, the benzylic bromide introduces significant chemical reactivity, restricting the choice of compatible solvents.
Critical Identification:
-
Chemical Name: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone[1]
-
Functional Groups: Diaryl Ketone, Aryl Bromide, Benzylic Bromide (Lachrymator).
-
CAS Note: While often associated with general benzophenone derivatives (e.g., CAS 32752-54-8 for the mono-substituted analog), the specific di-bromo structure is distinct. Researchers must verify the substitution pattern (4-Br, 4'-CH2Br) via NMR/MS before use.
Handling Warning (Lachrymator): The benzylic bromide moiety is a potent lachrymator and alkylating agent. All solubility testing must be performed in a fume hood. Avoid inhalation of dust or vapors.[2]
Physicochemical Basis of Solubility
The solubility of this compound is governed by the competition between the polar ketone bridge and the lipophilic aromatic rings.
| Property | Value (Estimated) | Impact on Solubility |
| LogP | ~4.2 - 4.8 | Highly lipophilic; prefers non-polar to moderately polar organic solvents. |
| H-Bond Donors | 0 | No hydrogen bond donating capability; low water solubility. |
| H-Bond Acceptors | 1 (Ketone) | Weak acceptor; soluble in solvents capable of dipole-dipole interactions (e.g., DCM, THF). |
| Reactivity | High (Benzylic) | Excludes nucleophilic solvents (water, alcohols, amines) for storage or high-temperature processing. |
Solubility Compatibility Guide
The following table categorizes solvents based on solubility capacity and chemical compatibility .
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Technical Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | High | Primary Choice. Dissolves readily at RT. Ideal for extraction and reactions.[3] |
| Halogenated | Chloroform ( | Excellent | High | Good alternative to DCM; useful for NMR analysis. |
| Ethers | Tetrahydrofuran (THF) | Good | High | Soluble. Ensure THF is peroxide-free. |
| Esters | Ethyl Acetate (EtOAc) | Good | High | Excellent for recrystallization (often mixed with Hexanes). |
| Aromatics | Toluene / Benzene | Moderate-High | High | Good solubility, especially when heated. Useful for reflux conditions. |
| Polar Aprotic | Acetone | Moderate | Moderate | Soluble, but potential for reaction with benzylic bromide under basic conditions (alpha-bromination side reactions rare but possible). |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Soluble. Often used for HPLC, but ensure neutral pH to prevent hydrolysis. |
| Alcohols | Methanol / Ethanol | Variable | LOW / DANGER | Avoid. Dissolves, but undergoes Solvolysis (forms methyl/ethyl ether) over time or with heat. |
| Aqueous | Water | Insoluble | Incompatible | Highly insoluble. Hydrolyzes benzylic bromide to benzyl alcohol slowly. |
| Alkanes | Hexanes / Heptane | Poor | High | Anti-solvent. Used to precipitate the compound from DCM or EtOAc. |
Mechanism of Instability in Nucleophilic Solvents
A common error in handling (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is attempting to dissolve it in alcohols (MeOH, EtOH) for analysis or reaction. The benzylic carbon is highly electrophilic and susceptible to
Diagram 1: Solvolysis Pathway Risk
The following diagram illustrates the degradation pathway if methanol is used as a solvent.
Caption: Reaction pathway showing the degradation of the target compound into a methyl ether impurity when dissolved in methanol.
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)
Use this protocol to determine exact solubility limits for specific applications.
-
Preparation: Weigh 50 mg of the compound into a tared 4 mL vial.
-
Solvent Addition: Add the target solvent in 100 µL increments using a micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity. If solid remains, repeat step 2.
-
Calculation:
-
Validation: If the solution is clear, filter through a 0.45 µm PTFE syringe filter and re-weigh the dried residue to confirm no micro-suspensions remain.
Protocol B: Purification via Recrystallization
The most effective method to purify this compound relies on a solvent/anti-solvent system.
-
Dissolution: Dissolve crude (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in the minimum amount of boiling Ethyl Acetate (or DCM).
-
Anti-Solvent Addition: Slowly add warm Hexanes (or Heptane) dropwise until the solution turns slightly cloudy (turbid).
-
Clarification: Add a few drops of Ethyl Acetate to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.
-
Isolation: Filter the crystals via vacuum filtration and wash with cold Hexanes.
-
Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Do not heat above 40°C to avoid degradation.
Diagram 2: Solubility & Purification Workflow
Caption: Operational workflow for selecting solvents and purifying the compound, highlighting critical decision points to avoid degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122951, 4-(Bromomethyl)benzophenone. (Note: Reference for the mono-bromo analog structure and general benzophenone solubility properties). Retrieved from [Link]
Sources
The Bifunctional Linchpin: Technical Guide to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Topic: Key Reactions Involving (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 79763-88-7) represents a "Janus-faced" intermediate in organic synthesis. Its utility stems from the distinct electrophilic disparity between its two halogenated sites: the highly reactive benzylic bromide (
This guide provides a rigorous technical analysis of this scaffold, detailing the chemoselective strategies required to exploit its dual reactivity. We focus on its role as a pharmacophore linker in the development of kinase inhibitors and photo-labile probes, providing self-validating protocols for nucleophilic substitution and palladium-catalyzed cross-coupling.
Part 1: Molecular Architecture & Reactivity Profile
The molecule features a benzophenone core flanked by two electrophilic vectors. Understanding the kinetic differentiation between these sites is critical for designing sequential syntheses.
The Reactivity Hierarchy
-
Primary Vector (Benzylic Bromide):
-Carbon is highly susceptible to attack due to resonance stabilization of the transition state by the adjacent phenyl ring. It reacts rapidly with amines, thiols, and alkoxides under mild basic conditions. -
Secondary Vector (Aryl Bromide): The C-Br bond on the aromatic ring is kinetically inert to standard nucleophilic attack but oxidative addition-competent with low-valent metals (Pd, Ni), making it ideal for Suzuki, Buchwald-Hartwig, or Heck couplings.
-
Tertiary Vector (Carbonyl): The central ketone serves as a rigid spacer but can be derivatized via Wittig olefination or Grignard addition if scaffold flexibility is required.
Visualization: Chemoselective Reactivity Map
Caption: Chemoselective vectors. The red path (Benzylic) represents the kinetically favored first step, while the yellow path (Aryl) requires catalytic activation.
Part 2: The Primary Vector – Benzylic Substitution ( )
The most common error in handling this intermediate is "over-alkylation" or hydrolysis due to wet solvents. The benzylic bromide is a lachrymator and must be handled in a fume hood.
Protocol A: N-Alkylation with Secondary Amines (Piperazine Derivatives)
Objective: Synthesis of a mono-N-benzylated pharmacophore. Context: This reaction is the standard first step in building inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) or specific tyrosine kinases.
Materials
-
Substrate: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 equiv)
-
Nucleophile: N-Boc-piperazine (1.1 equiv)
-
Base:
(anhydrous, 2.5 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the amine nucleophile in ACN (0.1 M concentration). -
Activation: Add anhydrous
. Stir for 10 minutes to ensure suspension homogeneity. -
Addition: Add the benzophenone bromide derivative (solid) in a single portion.
-
Technical Insight: Unlike aliphatic halides, dropwise addition is rarely necessary here unless the nucleophile is a primary amine (to prevent bis-alkylation).
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Self-Validation Point: The reaction is complete when TLC shows the disappearance of the starting material (high
, non-polar) and the appearance of a baseline-streaking spot (amine product).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (
) to remove residual DMF/salts.
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Yield (%) | Notes |
| Acetonitrile | 25°C | 92% | Cleanest profile; easy workup. |
| DMF | 25°C | 88% | Harder to remove; use for poor solubility substrates. |
| THF | Reflux | 65% | Slower kinetics; risk of polymerization. |
Part 3: The Secondary Vector – Palladium-Catalyzed Cross-Coupling
Once the sensitive benzylic position is secured (capped with an amine or ether), the aryl bromide becomes the focal point. The benzophenone carbonyl group is electron-withdrawing, activating the aryl bromide for oxidative addition, facilitating Suzuki-Miyaura coupling.
Protocol B: Suzuki-Miyaura Coupling
Objective: Extension of the aryl core to create a biaryl scaffold.
Materials
-
Substrate: N-alkylated intermediate from Protocol A (1.0 equiv)
-
Partner: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalytic failure (homocoupling).
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.
-
Base Addition: Add the degassed aqueous base.
-
Reaction: Heat to 90°C for 12 hours.
-
Technical Insight: The electron-poor nature of the benzophenone ring accelerates the oxidative addition step, often allowing the reaction to proceed faster than with electron-rich aryl bromides.
-
-
Scavenging: After cooling, filter through a Celite pad to remove Palladium black.
Part 4: Integrated Synthesis Workflow (Case Study)
The following diagram illustrates the logical flow for synthesizing a theoretical kinase inhibitor using this scaffold.
Visualization: Sequential Synthesis Logic
Caption: Sequential functionalization workflow. Note the preservation of the aryl bromide until Step 3 to prevent interference during alkylation.
Part 5: Safety & Handling
-
Lachrymator Hazard: Benzylic bromides are potent tear agents. All weighing and transfer operations must occur within a certified fume hood.
-
Storage: The molecule is sensitive to moisture (hydrolysis to the benzyl alcohol). Store under inert gas at 2–8°C.
-
Waste: Aqueous waste from the Suzuki coupling contains Palladium residues and must be segregated into heavy metal waste streams.
References
-
BenchChem.Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. (General reactivity of benzylic bromides in benzophenone systems).
-
National Institutes of Health (PMC).Organoborane coupling reactions (Suzuki coupling). (Mechanistic grounding for Pd-catalyzed coupling of electron-deficient aryl halides).
-
Sigma-Aldrich.Safety Data Sheet: 4-(Bromomethyl)
-
ChemicalBook. Synthesis and Properties of 4-bromobenzophenone derivatives. (Physical properties and precursor synthesis).[2][3][4]
-
Sciforum.Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (Specific application of benzophenone scaffolds in drug synthesis).
Sources
potential applications of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in organic chemistry
A Versatile Synthon for Chemical Biology and Medicinal Chemistry
Executive Summary
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 207113-20-0) represents a high-value "linchpin" intermediate in organic synthesis. Its utility is derived from its unique orthogonal bifunctionality : it possesses a highly reactive benzylic bromide for nucleophilic substitution and a robust aryl bromide for palladium-catalyzed cross-coupling.
This dual reactivity, combined with the photoactivatable benzophenone core, positions this molecule as a critical tool in Photoaffinity Labeling (PAL) , Fragment-Based Drug Discovery (FBDD) , and the synthesis of Kinase Inhibitors . This guide outlines the chemical logic, experimental protocols, and strategic applications of this compound to accelerate research workflows.
Chemical Architecture & Reactivity Profile
To effectively utilize this compound, one must understand the distinct reactivity zones embedded in its structure.[1]
| Feature | Moiety | Reactivity Type | Kinetic Profile | Strategic Use |
| Zone A | Benzylic Bromide ( | High: Reacts rapidly with amines, thiols, and alkoxides at RT. | Primary attachment point for ligands, pharmacophores, or solubilizing tags. | |
| Zone B | Aryl Bromide ( | Metal-Catalyzed Coupling (Suzuki, Buchwald) | Latent: Requires Pd/Ni catalysis and elevated temps. Inert to mild nucleophiles. | Scaffold elongation, library generation, or attachment to solid supports. |
| Zone C | Benzophenone Core ( | Photochemical Excitation ( | Switchable: Generates triplet diradical upon UV (350-365 nm) irradiation. | Covalent capture of target proteins (Photoaffinity Labeling). |
Reactivity Visualization
The following diagram illustrates the orthogonal reaction pathways available to the chemist.
Figure 1: Orthogonal reactivity map showing the three distinct functional zones.
Key Application: Photoaffinity Labeling (PAL)
The most potent application of this compound is in Chemical Proteomics . The benzophenone moiety is a privileged scaffold for mapping drug-target interactions. Unlike diazirines or azides, benzophenones are chemically stable, allowing for robust synthetic manipulation before the photo-step.
The Workflow:
-
Attachment: The benzylic bromide is reacted with a bioactive small molecule (the "bait") via a secondary amine or thiol.
-
Incubation: The probe is incubated with the proteome (cell lysate or purified protein).
-
Irradiation: UV light triggers the benzophenone to form a reactive triplet ketone.
-
Capture: This radical abstracts a hydrogen atom from the nearest amino acid residue (typically within 3-4 Å), forming a covalent C-C bond.
-
Analysis: The aryl bromide can serve as a handle for further functionalization (e.g., attaching a biotin tag via Suzuki coupling) or isotopic labeling.
Case Study: Kinase Inhibitor Profiling
In the development of JAK kinase inhibitors, this scaffold serves as a probe. The benzylic position anchors the inhibitor pharmacophore, while the aryl bromide remains available for late-stage diversification or tagging.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Rationale: Commercial availability can be sporadic. Radical bromination of the methyl precursor is a reliable, self-validating route.
Reagents:
-
4-Bromo-4'-methylbenzophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Greener alternative)
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-bromo-4'-methylbenzophenone and anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS and the radical initiator (AIBN).
-
Reflux: Heat the mixture to reflux (
) under atmosphere. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a slightly more polar spot than the starting material. Reaction typically completes in 2-4 hours.
-
Workup: Cool to RT. Filter off the succinimide byproduct (insoluble solid).
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Validation:
NMR ( ) should show a shift of the benzylic protons from 2.4 (methyl) to 4.5 (bromomethyl).
Protocol B: Selective
Functionalization (Ligand Attachment)
Rationale: This step exploits the high reactivity of the benzylic bromide (Zone A) while leaving the aryl bromide (Zone B) intact.
Reagents:
-
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 eq)
-
Target Amine (Secondary amines preferred) (1.1 eq)
-
Base:
(2.0 eq) or DIPEA -
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve the benzophenone derivative in DMF (0.1 M).
-
Base Addition: Add
. -
Nucleophile Addition: Add the target amine dropwise at
to prevent over-alkylation, then warm to RT. -
Reaction: Stir at RT for 4-12 hours.
-
Quench: Pour into ice water. Extract with EtOAc.[1]
-
Outcome: The product is a Photoaffinity Probe Precursor . The aryl bromide is preserved for subsequent Suzuki coupling if a biotin tag is required.
Strategic Synthesis Workflow
The following diagram details the logical flow for synthesizing a Biotinylated Photoaffinity Probe using this scaffold.
Figure 2: Stepwise synthesis of a biotinylated probe, demonstrating the modular use of both bromide sites.
References
-
Synthesis and Characterization
- Title: Synthesis of 4-bromobenzophenone via Friedel-Crafts Acylation (and downstream functionaliz
-
Source: BenchChem Application Notes.[2]
-
Chemical Biology Application (DNA Photocleaving)
-
Medicinal Chemistry (JAK Inhibitors)
-
Photoaffinity Labeling Strategy
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis involves lachrymators (benzylic bromides) and radical initiators.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Introduction
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a valuable bifunctional molecule and a key intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its structure incorporates a diaryl ketone scaffold with two distinct electrophilic sites: a benzylic bromide and an aryl bromide. This allows for selective and sequential reactions, making it an important building block for constructing complex molecular architectures and as a linker in drug development.
This document provides a comprehensive, two-step protocol for the synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone. The synthesis involves an initial Friedel-Crafts acylation to form the diaryl ketone core, followed by a selective radical bromination at the benzylic position. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Step 1: Friedel-Crafts Acylation: Toluene is acylated with 4-bromobenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst to produce the intermediate, (4-methylphenyl)(4-bromophenyl)methanone.
-
Step 2: Wohl-Ziegler Benzylic Bromination: The intermediate is then selectively brominated at the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator, Azobisisobutyronitrile (AIBN), to yield the final product.
Part 1: Synthesis of (4-methylphenyl)(4-bromophenyl)methanone
This reaction is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between the aromatic ring of toluene and an acylium ion electrophile.[1][2]
Mechanistic Insight: Friedel-Crafts Acylation
The mechanism involves three key steps[1][3][4][5]:
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the 4-bromobenzoyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate (an arenium ion), which temporarily disrupts the ring's aromaticity.
-
Deprotonation: The AlCl₄⁻ complex removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst. The resulting ketone product complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[4][5]
Due to the ortho-, para-directing nature of the methyl group on toluene and the steric bulk of the acyl group, the acylation occurs predominantly at the para-position.[6]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromobenzoyl chloride | 219.46 | 5.49 g | 25.0 | 1.0 |
| Toluene | 92.14 | 2.53 mL | 27.5 | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 3.67 g | 27.5 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 75 mL | - | - |
| Concentrated HCl | - | 20 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
| Crushed Ice | - | ~100 g | - | - |
Equipment:
-
Flame-dried 250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Catalyst Suspension: Add anhydrous aluminum chloride (3.67 g) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice/water bath.[7][8]
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (5.49 g) in 15 mL of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[6]
-
Addition of Toluene: After the acyl chloride addition is complete, add a solution of toluene (2.53 mL) in 10 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[7]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.[6][8][9] This step is highly exothermic and will decompose the aluminum chloride complex.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: evolution of CO₂ gas), and finally with 50 mL of brine.[6][9][10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white or yellowish solid.
-
Purification: The crude (4-methylphenyl)(4-bromophenyl)methanone can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford a white crystalline solid.[11][12][13]
Part 2: Synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
This step is a Wohl-Ziegler reaction, which is a free-radical substitution that selectively targets the benzylic position—the carbon atom adjacent to an aromatic ring.[14][15]
Mechanistic Insight: Radical Bromination
The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of AIBN[15][16][17]:
-
Initiation: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from a trace amount of Br₂ present, or more likely from NBS itself, to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of the ketone intermediate. This is the rate-determining step and is favored because it forms a resonance-stabilized benzylic radical.[18]
-
The benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the desired product and another bromine radical, which continues the chain reaction.[15]
-
-
Chain Maintenance: N-Bromosuccinimide's role is to maintain a constant, low concentration of molecular bromine (Br₂).[14][17] It reacts with the HBr generated during the propagation step to regenerate Br₂. This prevents the competing electrophilic addition of Br₂ to the aromatic rings.[14][15]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (4-methylphenyl)(4-bromophenyl)methanone | 277.14 | 5.54 g | 20.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 3.74 g | 21.0 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 1.0 | 0.05 |
| Carbon Tetrachloride (CCl₄), anhydrous* | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
*Note on Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction but is a known carcinogen and ozone-depleting substance. Its use is highly restricted. Safer alternatives such as cyclohexane, ethyl acetate, or acetonitrile can be used, though reaction conditions may require optimization.[19]
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Light source (e.g., 150-250 W incandescent lamp) if thermal initiation is insufficient
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add (4-methylphenyl)(4-bromophenyl)methanone (5.54 g), N-Bromosuccinimide (NBS) (3.74 g), a catalytic amount of AIBN (0.164 g), and 100 mL of anhydrous carbon tetrachloride (or a suitable alternative solvent).[20]
-
Initiation and Reflux: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. For efficient initiation, the reaction can be irradiated with a standard incandescent lamp.
-
Reaction Monitoring: The reaction progress can be monitored by observing the succinimide byproduct, which is less dense than CCl₄ and will float to the surface upon completion.[19] Continue refluxing for 4-8 hours or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the solid by vacuum filtration and wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove any remaining succinimide or HBr.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an off-white or yellowish solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone.
Visualization of Experimental Workflow
Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation step.
Benzylic Bromination Workflow
Caption: Workflow for the Wohl-Ziegler bromination step.
Safety and Handling
General Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
Reagent-Specific Hazards:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[21][22][23][24] Handle in a dry environment and avoid contact with moisture.[21] In case of fire, use a Class D extinguisher or dry sand; do not use water.[21]
-
4-Bromobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care to avoid skin/eye contact and inhalation.
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage.[25][26] It is also an oxidizer and harmful if swallowed.[25][27] Avoid contact with skin and eyes and prevent dust formation.[25][28]
-
Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically upon heating. Store in a cool place away from heat sources.
-
Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and harmful to the environment. If used, extreme caution is necessary to avoid inhalation and skin contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure through inhalation.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: The purified products should exhibit a sharp melting point consistent with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
For the intermediate, expect a singlet around 2.4 ppm for the -CH₃ protons.
-
For the final product, this singlet will be replaced by a new singlet around 4.5 ppm corresponding to the benzylic -CH₂Br protons. The aromatic region will show characteristic patterns for 1,4-disubstituted benzene rings.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band around 1660 cm⁻¹ is characteristic of the diaryl ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
-
Chem LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Chem LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
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Aditya Birla Chemicals. (n.d.). Material safety data sheet aluminium chloride, anhydrous. Retrieved from [Link]
-
Clark, J. (n.d.). electrophilic substitution - the acylation of benzene. Chemguide. Retrieved from [Link]
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University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
El-Dahshan, A. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Barnard College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
PubChem. (n.d.). (4'-((Allyl(Methyl)Amino)Methyl)-1,1'-Biphenyl-4-Yl)(4-Bromophenyl)Methanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methanone, (4-bromophenyl)phenyl- (CAS 90-90-4). Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]
-
PMC. (n.d.). I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds.
-
The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]
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application of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in medicinal chemistry research
Executive Summary
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 79822-46-1, analog) represents a high-value "trifunctional" scaffold in medicinal chemistry. Unlike simple benzophenones, this molecule possesses two orthogonal electrophilic sites—a highly reactive benzylic bromide and a transition-metal-active aryl bromide—flanking a photoactivatable benzophenone core.
This structure allows researchers to sequentially construct Photoaffinity Probes (PAPs) or Proteolysis Targeting Chimeras (PROTACs) with precise modularity. This guide details the chemical logic, synthetic protocols, and safety considerations for leveraging this scaffold to map drug-target interactions.
The Chemical Logic: The "Electrophilic Switch"
The utility of this molecule lies in the differential reactivity of its two halogenated positions. This allows for a "Divergent Synthesis" strategy where the ligand (drug) and the reporter (tag) can be attached sequentially without cross-reactivity.
| Feature | Chemical Group | Reactivity Profile | Primary Application |
| Site A | Benzylic Bromide ( | High Reactivity ( | Attachment of the Ligand/Pharmacophore (The "Bait"). |
| Site B | Aryl Bromide ( | Latent Reactivity: Inert to mild nucleophiles; requires Pd-catalyzed cross-coupling (Suzuki, Sonogashira). | Attachment of the Reporter Tag (Alkyne, Biotin, Fluorophore) or E3 Ligase recruiter. |
| Core | Benzophenone | Photoactivatable: Generates a triplet diradical upon UV irradiation (350–365 nm). | Covalent cross-linking to the target protein (The "Trap"). |
Mechanism of Action: Photoaffinity Labeling (PAL)
Upon UV irradiation, the benzophenone carbonyl oxygen undergoes an
Visualizing the Workflow
The following diagram illustrates the standard workflow for converting the scaffold into a functional chemical probe.
Caption: Sequential functionalization workflow: (1) Ligand attachment via nucleophilic substitution, (2) Reporter attachment via cross-coupling,[1] (3) Target capture via UV irradiation.
Detailed Experimental Protocols
Safety Pre-requisites
-
Lachrymator Warning: Benzylic bromides are potent eye and respiratory irritants. All manipulations must occur in a functioning fume hood.
-
UV Safety: When performing photoactivation, use UV-filtering goggles and shielding.
Protocol A: Ligand Attachment ( Displacement)
Objective: Attach a drug pharmacophore containing a nucleophile (amine, phenol, or thiol) to the benzylic position.
Reagents:
-
Scaffold: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 eq)
-
Nucleophile: Amine/Phenol-containing Ligand (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: Anhydrous DMF or Acetone
Procedure:
-
Dissolution: Dissolve the Ligand (1.1 eq) in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under
atmosphere. -
Activation: Add
(2.0 eq) and stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Scaffold (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Stir at RT.
-
Primary Amines: Complete within 2–4 hours.
-
Phenols/Alcohols: May require heating to 50–60°C for 4–12 hours.
-
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the benzylic bromide peak.
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The product still contains the Aryl Bromide.
Protocol B: Reporter Attachment (Sonogashira Coupling)
Objective: Introduce a terminal alkyne "click handle" at the aryl bromide position. This allows for downstream "Click Chemistry" (CuAAC) with fluorescent azides or biotin-azides after protein labeling.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
Procedure:
-
Degassing: In a sealed tube, dissolve the Intermediate in THF/
. Sparge with Argon for 10 minutes to remove (Crucial for Pd catalysis). -
Catalyst Addition: Add
and CuI. The solution may turn dark. -
Coupling: Add TMS-acetylene via syringe.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.
-
Deprotection (One-pot): Once coupling is complete, cool to RT. Add TBAF (1.0 M in THF, 2.0 eq) and stir for 30 minutes to remove the TMS group, yielding the terminal alkyne.
-
Purification: Standard aqueous workup followed by silica chromatography.
Protocol C: Photoactivation (In Vitro Labeling)
Objective: Covalently cross-link the probe to the target protein.
Procedure:
-
Incubation: Incubate the purified protein or cell lysate (1 mg/mL) with the Probe (1–10
) for 30 minutes at 4°C or RT in the dark.-
Control: Include a "Competition" sample with 100x excess of the parent drug (no probe) to prove specific binding.
-
-
Irradiation: Transfer samples to a 96-well plate (open top) or clear microcentrifuge tube.
-
UV Exposure: Irradiate with UV light (365 nm) for 10–30 minutes on ice.
-
Equipment: Handheld UV lamp (6W) placed 2–5 cm from the sample, or a photoreactor (e.g., Stratalinker).
-
-
Analysis: Proceed to SDS-PAGE (for fluorescent tags) or Streptavidin-enrichment/Mass Spectrometry (for biotin tags).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 ( | Ligand is sterically hindered or poor nucleophile. | Switch solvent to DMF; add catalytic KI (Finkelstein condition); increase temp to 60°C. |
| Polymerization/Tarry Product | Benzylic bromide is self-reacting or base is too strong. | Avoid strong bases like NaH. Use mild bases ( |
| No Cross-Coupling (Step 2) | Oxygen poisoning of Pd catalyst. | Degas solvents thoroughly (Freeze-Pump-Thaw or Argon sparging). Ensure reagents are dry.[2] |
| High Non-Specific Binding (PAL) | Probe concentration too high or irradiation too long. | Titrate probe down (start at 100 nM). Limit UV exposure to <15 mins to prevent protein degradation. |
References
-
Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.[3][4] Journal of Medicinal Chemistry. Link
-
Fleming, S.A. (1995).[4] Chemical Reagents in Photoaffinity Labeling.[4][5] Tetrahedron.[4] Link
-
Sigma-Aldrich. (2024).[6] Product Specification: (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone analogs.Link
-
Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry.[4] Biochemistry.[5][7] Link
-
Rowland, M.M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery.[5][8] Current Opinion in Chemical Biology. Link
Sources
- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone as a linker in bioconjugation techniques
[1]
Executive Summary
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (hereafter referred to as BBP-Br ) is a specialized heterobifunctional crosslinker designed for photo-affinity labeling and protein interaction mapping . Unlike standard benzophenone linkers, BBP-Br incorporates a para-bromo substituent on the non-reactive ring. This distinct halogen atom serves as a stable mass spectrometry (MS) tag , providing a unique isotopic signature (
This guide details the chemical mechanism, handling protocols, and experimental workflows for utilizing BBP-Br to map transient protein-protein interactions (PPIs) with high signal-to-noise ratios.
Chemical Mechanism & Rationale[2]
The utility of BBP-Br rests on two orthogonal reactivities: chemoselective alkylation and photo-inducible insertion .
Functional Groups
-
Bromomethyl Group (
): A highly reactive alkyl halide (benzyl bromide class). It functions as a "soft" electrophile, reacting preferentially with nucleophilic sulfur atoms (Cysteine thiols or Methionine thioethers) via an mechanism under physiological conditions. -
Benzophenone Core: A chemically inert photophore that, upon UV excitation (350–365 nm), transitions to a triplet diradical state (
). This radical abstracts hydrogen atoms from varying geometries (C-H bonds) on interacting proteins, forming a covalent C-C bond. -
Aryl Bromide Tag (
): Chemically inert during bioconjugation. It acts as an isotopic handle for MS analysis. The mass difference of ~2 Da between isotopes allows software to identify linker-containing peptides easily.
Reaction Pathway Diagram
Figure 1: The two-step mechanism of BBP-Br. Step 1 involves specific attachment to the bait protein. Step 2 involves UV-triggered capture of the prey protein.
Experimental Protocols
Safety & Handling (Critical)
-
Lachrymator Warning: Benzyl bromides are potent lachrymators (tear-inducing). All weighing and stock preparation must occur inside a certified chemical fume hood.
-
Light Sensitivity: The benzophenone moiety is UV-sensitive. Handle solid and solutions under amber light or wrap containers in aluminum foil.
Protocol A: Preparation of Stock Solutions
Reagents:
-
BBP-Br Solid (Store at -20°C, desiccated).
-
Anhydrous DMSO or DMF (High purity, amine-free).
Procedure:
-
Equilibrate the BBP-Br vial to room temperature before opening to prevent condensation.
-
Dissolve BBP-Br in anhydrous DMSO to a final concentration of 50 mM .
-
Note: Do not store this stock long-term. Hydrolysis of the benzyl bromide can occur if moisture is present. Prepare fresh or freeze in single-use aliquots at -80°C for up to 1 month.
-
Protocol B: Conjugation to Bait Protein (Dark Reaction)
This step attaches the linker to the "Bait" protein via surface-accessible Cysteines.
Buffer Requirements:
-
Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris or primary amines if high pH (>8.5) is used, though at pH 7.4, amine interference is minimal.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or Mercaptoethanol during conjugation as they will scavenge the linker.
Workflow:
-
Reduction: Treat Bait protein (1–5 mg/mL) with 2-fold molar excess of TCEP for 30 min at Room Temp (RT) to reduce disulfide bonds (if targeting total Cys) or maintain native state if targeting free surface Cys.
-
Labeling: Add BBP-Br stock to the protein solution.
-
Molar Ratio: Use a 10-fold to 20-fold molar excess of BBP-Br over protein.
-
Example: For 50 µM protein, add 500 µM BBP-Br.
-
-
Incubation: Incubate for 1 hour at RT or 4°C overnight in the dark with gentle agitation.
-
Quenching: Add DTT (to final 10 mM) to quench unreacted benzyl bromide groups. Incubate for 15 min.
-
Desalting: Remove excess linker and DTT using a Zeba Spin Desalting Column or dialysis against the binding buffer (e.g., PBS).
-
QC Step: Verify labeling via Intact Mass Spectrometry. You should observe mass shifts corresponding to the linker addition (+ Linker MW - HBr).
-
Protocol C: Photo-Crosslinking (Light Reaction)
Equipment:
-
UV Lamp (365 nm). Do not use 254 nm lamps as they damage DNA/Protein.
-
Cooled sample rack (ice bath).
Workflow:
-
Interaction: Mix the BBP-labeled Bait with the Prey protein (or cell lysate) in the binding buffer. Incubate to allow complex formation (time varies by biological system, typically 1–2 hours).
-
Irradiation: Transfer mixture to a clear 96-well plate or microcentrifuge tube (cap open).
-
Crosslinking: Irradiate at 365 nm for 15–30 minutes on ice.
-
Distance: Keep the lamp 5–10 cm from the sample.
-
-
Analysis: Analyze via SDS-PAGE (Western Blot) or Mass Spectrometry.
Analytical Workflow: Mass Spectrometry
The "4-bromophenyl" tag is the key differentiator here.
Data Processing Strategy:
-
Digestion: Perform Trypsin digestion of the crosslinked bands.
-
MS1 Filtering: Search for precursor ions exhibiting the characteristic bromine isotope pattern.
-
Natural abundance:
Br (50.69%) and Br (49.31%). -
Look for peptide doublets separated by ~2.0 Da with nearly equal intensity.
-
-
fragmentation: MS2 spectra will pinpoint the crosslink site. The benzophenone usually inserts into Methionine, Leucine, or Phenylalanine residues on the prey.
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation of Linker | Linker concentration too high in aqueous buffer. | Predissolve in DMSO; keep final DMSO < 5%. Add dropwise while vortexing. |
| No Labeling of Bait | Cysteines are oxidized or inaccessible. | Pre-treat with TCEP. Denature protein slightly (Urea) if Cys is buried (if native structure isn't required for step 2). |
| High Background (Non-specific) | Over-labeling of Bait. | Reduce Linker:Protein ratio during Step B. Reduce UV exposure time. |
| Protein Degradation | UV heating or wrong wavelength. | Use 365 nm (not 254 nm). Keep samples on ice during irradiation. |
Workflow Visualization
Figure 2: Complete experimental workflow from bait labeling to mass spectrometry analysis.
References
-
Sigma-Aldrich. 4-(Benzyloxy)benzyl bromide, polymer-bound product specifications.[1] (General chemistry of benzyl bromides).
-
Gobec, S. et al. (2005).[2] "Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters, 15(23), 5170-5175.[2] (Demonstrates benzophenone derivative synthesis and reactivity).
-
Kato, E. et al. (2007). "Synthesis of novel ginkgolide photoaffinity–biotin probes." Chemical Communications. (Describes site-selective benzophenone introduction).
-
Thermo Fisher Scientific. Protein Labeling Reagents Selection Guide. (General protocols for alkyl halide and photoreactive crosslinkers).
-
Iqbal, F. (2013). The Development of Novel Photoactivatable Antagonists for the GABAA Receptor.[3] UCL Discovery. (Detailed synthesis and application of 4-(bromomethyl)benzophenone).
Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone and its derivatives are a class of benzophenone compounds that serve as highly versatile intermediates in organic synthesis, particularly in medicinal chemistry and materials science. The molecule's distinct functionalities—a ketone carbonyl group, a reactive benzylic bromide, and a stable aryl bromide—provide multiple sites for subsequent chemical modification. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.
Given its role as a foundational precursor, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A failure to do so can compromise the integrity of multi-step syntheses, leading to impure final products and unreliable downstream data. This guide provides a detailed overview of an integrated, multi-technique analytical workflow designed for the comprehensive characterization of this compound class, explaining not only the protocols but the scientific rationale behind each methodological choice.
Molecular Structure and Analytical Strategy
The analytical approach is dictated by the molecule's key structural features. Each functional group provides a unique spectroscopic or chromatographic handle that can be targeted by a specific analytical method. Understanding these features is the first step in designing a robust characterization workflow.
Caption: Key functional groups targeted by analytical methods.
Chromatographic Analysis for Purity Assessment
Before investing time in detailed structural elucidation, it is crucial to assess the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolution, sensitivity, and reproducibility.
Principle of Method Selection
A reversed-phase HPLC (RP-HPLC) method is ideal for benzophenone derivatives.[1][2][3] The nonpolar nature of the molecule allows for strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution.[1][4] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Protocol 1: RP-HPLC Purity Analysis
-
Instrumentation and Materials:
-
Sample and Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases prior to use.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm or 287 nm, corresponding to the benzophenone chromophore's absorbance maximum.[2][3]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Excellent retention for nonpolar aromatic compounds.[1] |
| Mobile Phase | Acetonitrile/Water | Standard solvents for RP-HPLC offering good peak shape. |
| Detection (UV) | 254 nm / 287 nm | Strong absorbance by the benzophenone π-conjugated system.[2][3] |
| Expected Purity | >95% (for most research uses) | Defines suitability for subsequent synthetic steps. |
Spectroscopic Methods for Structural Elucidation
Once purity is confirmed, a combination of spectroscopic techniques is employed to verify the chemical structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Principle of Method Selection ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this molecule, ¹H NMR is expected to show a characteristic singlet for the benzylic -CH₂Br protons and distinct multiplets for the two different aromatic rings.[5][6] The asymmetry of the molecule makes these signals diagnostic.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard single-pulse spectrum.
-
Ensure a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to the raw data.
-
Calibrate the chemical shift axis to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integrate the ¹H NMR peaks to determine proton ratios.
-
Assign peaks based on their chemical shift, multiplicity, and integration.
-
| Assignment | Expected ¹H Shift (δ, ppm) | Multiplicity | Integration | Expected ¹³C Shift (δ, ppm) |
| Aromatic Protons (Ar-H) | 7.20 - 7.80 | Multiplets (m) | 8H | 128 - 138 |
| Benzylic Methylene (-CH₂ Br) | ~4.5 | Singlet (s) | 2H | ~32 |
| Carbonyl Carbon (-C =O) | - | - | - | ~195-197 |
Note: The exact chemical shifts can vary slightly based on solvent and concentration.
B. Mass Spectrometry (MS)
MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Principle of Method Selection The presence of two bromine atoms is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. This signature is definitive confirmation of a dibrominated compound.
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation:
-
An Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS) mass spectrometer. ESI is suitable for infusion, while EI is often coupled with Gas Chromatography (GC-MS).[5]
-
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
For EI-MS (GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Ionization: ESI (positive mode) or EI (70 eV).[5]
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.
-
Acquire the spectrum and analyze the isotopic distribution of the molecular ion peak.
-
-
Data Analysis:
-
Identify the molecular ion cluster and confirm its m/z matches the calculated molecular weight (C₁₄H₁₀Br₂O ≈ 354.0 g/mol ).
-
Verify the 1:2:1 isotopic pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.
-
Analyze major fragment ions, such as the loss of a bromine atom or the benzoyl cation.
-
| Ion | Expected m/z | Significance |
| [M]⁺, [M+2]⁺, [M+4]⁺ | ~352, 354, 356 | Molecular ion cluster confirming dibromination. |
| [M-Br]⁺ | ~273, 275 | Loss of one bromine atom. |
| [C₇H₄BrO]⁺ | ~183, 185 | 4-Bromobenzoyl cation. |
| [C₇H₅O]⁺ | ~105 | Benzoyl cation. |
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Principle of Method Selection Each functional group absorbs infrared radiation at a characteristic frequency. The most prominent and diagnostic peak for this molecule will be the strong carbonyl (C=O) stretch of the ketone.[7][8] The C-Br stretches and aromatic C=C and C-H vibrations provide further structural confirmation.[9]
Protocol 4: FTIR Spectroscopic Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
The instrument software automatically subtracts the background from the sample spectrum.
-
Identify the characteristic absorption bands for the key functional groups.
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the phenyl rings. |
| Ketone C=O | 1650 - 1670 | Strong, sharp peak. Key indicator of the benzophenone core.[7][8] |
| Aromatic C=C | 1450 - 1600 | Stretching vibrations within the aromatic rings.[9] |
| C-Br (Aryl) | 500 - 600 | Stretching vibration of the bromophenyl group.[9] |
| C-Br (Alkyl) | 600 - 700 | Stretching vibration of the bromomethyl group. |
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The true power of this analytical approach lies in the integration of these methods into a logical workflow, where each step validates the previous one.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The characterization of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone derivatives requires a synergistic combination of analytical techniques. This guide outlines a robust workflow beginning with HPLC for purity assessment, followed by a suite of spectroscopic methods—MS, NMR, and FTIR—for unambiguous structural elucidation. Each technique provides a unique and complementary piece of information, and together they form a self-validating system that ensures the identity, purity, and structural integrity of these critical synthetic intermediates. Adherence to these detailed protocols will empower researchers to proceed with confidence in their downstream applications.
References
-
ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. ResearchGate. [Link]
-
AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing. [Link]
-
Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
-
IJCPS. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. IJCPS. [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information. The Royal Society of Chemistry. [Link]
-
SciRP.org. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Scientific Research Publishing. [Link]
-
PMC. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. PMC. [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]
-
NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]
-
MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. MTC USA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone for pilot plant production
Application Note: Scale-Up Synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Executive Summary
This guide details the process engineering and safety protocols for the pilot-scale synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (Target). This intermediate is a critical bifunctional building block containing a benzophenone core with differentiated electrophilic sites (aryl bromide and benzylic bromide).
The synthesis relies on the Wohl-Ziegler radical bromination of 4-bromo-4'-methylbenzophenone. While straightforward on a gram scale, this reaction presents significant safety and selectivity challenges at the pilot scale (1–10 kg), specifically regarding thermal runaway potential and di-bromination impurities .
Key Process Innovations:
-
Green Solvent Switch: Replacement of banned Carbon Tetrachloride (CCl₄) with Trifluorotoluene (PhCF₃) or Chlorobenzene , maintaining reaction kinetics while meeting environmental compliance.
-
Safer Initiation: Transition from AIBN to V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) to eliminate toxic nitrile byproducts and improve safety profiles.[1][2]
-
Thermal Control: Implementation of a "starve-fed" initiator protocol to prevent reagent accumulation and induction period runaways.
Reaction Scheme & Mechanism
The transformation involves the selective radical substitution of a benzylic hydrogen with bromine using N-Bromosuccinimide (NBS).
Caption: Radical chain mechanism highlighting the critical pathway to the mono-brominated product and the risk of over-bromination.
Process Safety Assessment (Critical)
Before scale-up, the following hazards must be mitigated:
| Hazard | Risk Description | Mitigation Strategy |
| Induction Period | Radical reactions often exhibit a delay before starting. Adding all initiator/NBS at once can lead to accumulation, followed by a violent, uncontrollable exotherm ("sleeping beauty" effect). | Protocol: Heat solvent/substrate to reflux first. Add 10% of initiator to "kickstart" the reaction (look for color change/reflux rate increase), then feed the remainder. |
| Thermal Instability | NBS is thermally unstable and can decompose violently if heated dry or under confinement. | Store NBS below 25°C. Never heat dry NBS. Ensure reactor has a rupture disk.[3] |
| Solvent Vapors | Trifluorotoluene is flammable (Flash point ~40°C). | Use nitrogen inertion.[4] Ground all equipment. Use a condenser with coolant < 5°C. |
| Dust Explosion | Succinimide and product dusts are combustible. | Use wet-cake handling where possible. Local Exhaust Ventilation (LEV) during solids charging. |
Pilot Plant Protocol
Scale: 5.0 kg Input (Reference Basis) Equipment: 50L Glass-Lined Reactor (GLR), Overhead Stirrer, Reflux Condenser, Nitrogen Line, Scrubber (NaOH).
Materials Bill
| Reagent | Role | Mass/Vol | Equiv. | Notes |
| 4-Bromo-4'-methylbenzophenone | Substrate | 5.00 kg | 1.0 | Purity >98% |
| N-Bromosuccinimide (NBS) | Brominating Agent | 3.40 kg | 1.05 | Freshly sourced (white, not yellow) |
| V-601 | Radical Initiator | 210 g | 0.05 | Dissolved in solvent for dosing |
| Trifluorotoluene | Solvent | 35 L | 7 vol | Alternative: Chlorobenzene |
| Ethanol (95%) | Crystallization Solvent | ~25 L | - | For purification |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Ensure the reactor is clean, dry, and inerted with Nitrogen.
-
Charge Trifluorotoluene (30 L) and 4-Bromo-4'-methylbenzophenone (5.0 kg) .
-
Start agitation (150 RPM).
-
Charge NBS (3.40 kg) as a solid through a powder funnel. Note: NBS is denser than the solvent and will sink.
-
Heat the jacket to bring the internal temperature to 80–85°C (Reflux) .
Step 2: Initiation & Reaction (The Critical Step)
-
Prepare a solution of V-601 (210 g) in Trifluorotoluene (2 L) in a separate dosing vessel.
-
Once reflux is established, add 10% of the initiator solution rapidly.
-
Hold for 15-30 minutes. Watch for the "initiation sign":
-
The reaction mixture color often changes from orange/red (Br₂ generation) to pale yellow.
-
Reflux rate increases due to exotherm.
-
-
If initiation is confirmed: Begin dosing the remaining initiator solution over 2–3 hours .
-
Why? Slow addition maintains a steady radical flux and prevents thermal runaway.
-
-
After addition, stir at reflux for an additional 1–2 hours .
Step 3: In-Process Control (IPC)
-
Sample 50 µL of reaction mixture. Dilute in ACN.
-
Analyze via HPLC (Method below).
-
Criteria:
-
Starting Material: < 2.0%
-
Di-bromo impurity: < 5.0% (If >5%, stop immediately; over-reaction is irreversible).
-
Step 4: Workup & Succinimide Removal
-
Cool the reaction mixture to 20–25°C .
-
Succinimide will float/suspend (unlike in CCl₄ where it floats, in PhCF₃/Chlorobenzene it may suspend; density check required).
-
Filtration: Filter the slurry through a sparkler filter or nutsche filter to remove solid succinimide. Wash the cake with 3 L of solvent.
-
Concentration: Transfer filtrate to the reactor. Distill off the solvent under vacuum (< 60°C) to a low volume (approx. 2 vol, ~10 L).
Step 5: Crystallization (Purification)
-
Add Ethanol (25 L) to the residue.
-
Heat to reflux (78°C) until a clear solution is obtained.
-
Cool slowly (10°C/hour) to 0–5°C.
-
Hold at 0–5°C for 4 hours.
-
Isolation: Filter the solid product. Wash with cold Ethanol (5 L).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Controls
IPC HPLC Method:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
-
Retention Order: Succinimide (void) < Starting Material < Target Product < Di-bromo Impurity.
Data Specification:
-
Appearance: White to off-white crystalline solid.[5]
-
Melting Point: Expect ~109–112°C (verify with literature for specific isomer).
-
Purity: >98.0% (a/a).[6]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Oxygen ingress (radical scavenger). | Increase N₂ purge rate. Add 10% more initiator. |
| High Di-bromo Impurity | Excess NBS or Temperature too high. | Strictly control NBS stoichiometry (1.05 eq max). Lower jacket temp slightly. |
| Yellow Product | Residual Br₂ or trace Iron. | Wash organic layer with 5% Sodium Thiosulfate solution before crystallization. |
| Poor Yield | Product lost in mother liquor. | Cool crystallization to -10°C. Check solubility in Ethanol; add water as anti-solvent if needed. |
Workflow Diagram
Caption: Operational workflow for the pilot plant campaign.
References
-
Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. Link
-
Safety in Scale-Up: Guan, M., et al. (2021).[7] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[7] Link[7]
-
Green Solvents: Clark, J. H., et al. (2014). "Trifluorotoluene: A versatile solvent for organic synthesis." Green Chemistry, 16, 17-25. Link
-
Initiator Comparison (V-601 vs AIBN): Wako Pure Chemical Industries. "V-601: Azo Initiator Technical Data." Link
-
Benzophenone Crystallization: "Purification of Benzophenone Derivatives." Journal of Chemical & Engineering Data, various entries. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Application Note: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone as a Bifunctional Scaffold for Advanced OLED Materials
Executive Summary & Strategic Importance
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 207113-20-0) is a highly versatile, bifunctional building block synthesized via the radical bromination of 4-bromo-4'-methylbenzophenone[1]. In materials science and organic electronics—particularly Organic Light-Emitting Diodes (OLEDs)—the benzophenone core is prized for its rigid structure, strong electron-accepting capabilities, and exceptional triplet energy dynamics[2].
While symmetric benzophenone derivatives are common, this specific compound offers a distinct structural advantage: orthogonal reactivity . The molecule features an aliphatic bromomethyl group and an aryl bromide. This allows materials scientists to perform stepwise, highly selective functionalizations to engineer asymmetric Donor-Acceptor-Donor' (D-A-D') architectures. Such precision is critical for fine-tuning the emission spectra, charge mobility, and quantum efficiency of Thermally Activated Delayed Fluorescence (TADF) emitters and Phosphorescent OLED (PhOLED) host materials.
Mechanistic Rationale: The Benzophenone Core in Optoelectronics
The integration of the benzophenone moiety into OLED materials is driven by its unique photophysical properties:
-
High Triplet Energy for PhOLED Hosts: Benzophenone derivatives inherently possess wide optical bandgaps (~3.9 eV) and high triplet energies (
eV)[3]. When used as host materials, this high is critical for confining triplet excitons on the phosphorescent dopant, preventing reverse energy transfer and mitigating efficiency roll-off at high voltages[4]. -
Spin-Orbit Coupling and RISC in TADF: In TADF applications, the carbonyl group of benzophenone serves as a strong electron acceptor (A). When sterically bulky electron donors (D)—such as carbazole or acridine—are attached, the highly twisted molecular geometry minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This results in a minimal singlet-triplet energy gap (
eV), which is the fundamental thermodynamic requirement for efficient Reverse Intersystem Crossing (RISC). RISC enables the upconversion of non-radiative triplet excitons into emissive singlet excitons, achieving up to 100% internal quantum efficiency[5].
Jablonski diagram of the RISC process in benzophenone TADF OLEDs.
Quantitative Data Summary
The table below summarizes the photophysical and device performance metrics of representative benzophenone-based materials derived from similar synthetic pathways, demonstrating their efficacy across different OLED architectures.
| Material Architecture | Core Structure | Triplet Energy ( | Max EQE (%) | Primary Application | |
| BP2 | Benzophenone | 2.95 eV | N/A | 19.2% | Universal PhOLED Host[3] |
| HA7 | Benzophenone | 2.85 eV | N/A | >10.0% | PhOLED Host[6] |
| Symmetric D-A-D | Benzophenone-Carbazole | ~2.80 eV | < 0.10 | 12.5 - 14.3% | Green/Blue TADF Emitter[2] |
| Asymmetric D-A-D' | Benzophenone-Bicarbazole | ~2.75 eV | < 0.08 | 2.7 - 15.0% | Blue TADF Emitter[7] |
Experimental Protocols: Synthesis and Device Fabrication
The following self-validating protocols outline the orthogonal functionalization of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone to create an asymmetric D-A-D' TADF emitter, followed by its integration into an OLED device.
Protocol 1: Orthogonal Synthesis of Asymmetric D-A-D' Emitters
This two-step synthesis leverages the distinct activation energies of the aliphatic bromomethyl group and the aryl bromide.
Phase 1: Nucleophilic Substitution (
-
Objective: Attach the first donor (Donor 1, e.g., 3,6-di-tert-butylcarbazole) selectively to the bromomethyl site.
-
Procedure:
-
Dissolve 1.0 equivalent of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone and 1.1 equivalents of Donor 1 in anhydrous DMF.
-
Add 2.0 equivalents of Potassium Carbonate (
). -
Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
In-Process Control: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the precursor indicates completion.
-
Quench with distilled water, extract with dichloromethane, dry over
, and purify via silica gel column chromatography.
-
-
Causality & Validation:
is a mild base, sufficient to deprotonate the carbazole but too weak to trigger side reactions. The reaction selectively occurs at the bromomethyl site because aliphatic reactions have a significantly lower activation energy barrier than nucleophilic aromatic substitution on the unactivated aryl bromide. The intact aryl bromide is validated via NMR (retention of aromatic doublet peaks ~7.5 ppm).
Phase 2: Buchwald-Hartwig Cross-Coupling
-
Objective: Attach the second donor (Donor 2, e.g., 9,9-dimethylacridan) to the remaining aryl bromide.
-
Procedure:
-
Combine the mono-substituted intermediate (1.0 eq), Donor 2 (1.2 eq),
(0.05 eq), and Tri-tert-butylphosphine ( , 0.1 eq) in anhydrous toluene. -
Add Sodium tert-butoxide (
, 1.5 eq) in a glovebox to prevent moisture degradation. -
Reflux at 110 °C for 24 hours under strictly anaerobic conditions.
-
In-Process Control: Filter the crude mixture through a Celite pad to remove the palladium catalyst.
-
Purify via temperature-gradient vacuum sublimation to achieve >99.9% purity.
-
-
Causality & Validation: The bulky, electron-rich
ligand is essential to facilitate the oxidative addition of the aryl bromide to the palladium center and drive the subsequent reductive elimination. is a strong base required to deprotonate the acridan. Vacuum sublimation is a mandatory validation step; OLED materials must be free of trace halide and metal impurities, which act as non-radiative recombination centers (exciton quenchers) in devices.
Orthogonal synthetic workflow for asymmetric D-A-D' TADF emitters.
Protocol 2: OLED Device Fabrication (Vacuum Deposition)
To evaluate the synthesized asymmetric benzophenone derivative, a multilayer OLED architecture is fabricated via thermal evaporation.
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes.
-
Causality: UV-Ozone removes residual organic contaminants, improves surface wettability, and increases the work function of ITO to better align with the Hole Injection Layer.
-
-
Hole Injection & Transport: Deposit HAT-CN (10 nm) as the Hole Injection Layer (HIL), followed by TAPC (40 nm) as the Hole Transport Layer (HTL) at a rate of 1.0 Å/s.
-
Emissive Layer (EML) Co-Deposition: Co-evaporate a high-triplet-energy host material (e.g., mCP or CBP) with the synthesized benzophenone TADF emitter at a doping concentration of 10–15 wt% to a total thickness of 20 nm.
-
Causality: Doping at 10–15 wt% prevents concentration quenching and Triplet-Triplet Annihilation (TTA) while ensuring the intermolecular distance is short enough for efficient Förster/Dexter energy transfer from the host to the dopant[7].
-
-
Electron Transport & Injection: Deposit TmPyPB (40 nm) as the Electron Transport Layer (ETL), followed by a thin layer of LiF (1 nm) as the Electron Injection Layer (EIL).
-
Cathode Deposition: Deposit Aluminum (100 nm) through a shadow mask to define the active pixel area.
-
Validation: Encapsulate the device in a nitrogen glovebox and measure current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
References
-
[molaid.com] Novel DNA-photocleaving molecule 1 consisting of a p-cyano substituted benzophenone photophore and an alkyl amino side chain was developed. (Details synthesis of (4-(bromomethyl)phenyl)(4-bromophenyl)methanone via NBS/AIBN). Available at: [Link]
-
[MDPI] A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Available at:[Link]
-
[PMC / NIH] Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Available at:[Link]
-
[ResearchGate] Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Available at:[Link]
-
[Preprints.org] A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Available at: [Link]
-
[ACS Publications] Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes. Available at:[Link]
-
[Semantic Scholar] Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs. Available at:[Link]
Sources
- 1. (4-(bromomethyl)phenyl)(4-bromophenyl)methanone - CAS号 207113-20-0 - 摩熵化学 [molaid.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
common impurities in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone synthesis and their removal
This guide serves as a technical support resource for the synthesis and purification of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 89892-38-6). It addresses the specific challenges of radical bromination, impurity profiling, and remediation strategies.
Reaction Mechanism & Impurity Profiling
The standard synthesis involves the Wohl-Ziegler radical bromination of (4-methylphenyl)(4-bromophenyl)methanone using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
Understanding the reaction kinetics is critical for controlling impurities. The reaction does not stop cleanly at the mono-brominated stage; it is a sequential process governed by statistical probability and the reactivity of the benzylic position.
Pathway Diagram (Impurity Formation)
The following diagram illustrates the competitive pathways leading to the three primary species in your crude mixture.
Caption: Sequential radical bromination pathway showing the critical over-bromination step (red) and moisture-induced hydrolysis (dashed).
Impurity Troubleshooting Guide (Q&A)
Issue 1: High Levels of gem-Dibromide Impurity
User Question: "My HPLC shows 15% of the dibromomethyl impurity. I used 1.1 equivalents of NBS. How do I prevent this?"
Technical Diagnosis: The benzylic bromine atom in the product exerts an electron-withdrawing effect, which should theoretically deactivate the position toward further radical abstraction. However, in benzophenone systems, this deactivation is often insufficient to prevent a second bromination, especially if the local concentration of bromine is high. Using excess NBS (1.1 eq) inevitably pushes the equilibrium toward the dibromide.
Corrective Protocol:
-
Stoichiometry Adjustment: Reduce NBS to 0.90 – 0.95 equivalents . It is far easier to separate unreacted starting material (non-polar) than the structurally similar dibromide.
-
Conversion Control: Stop the reaction at 85-90% conversion (monitor via HPLC/TLC). Do not chase 100% conversion.
-
Addition Rate: If doing large scale (>50g), add NBS portion-wise or as a slurry to keep the radical concentration steady, rather than "dumping" it all in.
Issue 2: Persistence of Starting Material (Methyl Precursor)
Technical Diagnosis:
Radical chains terminate if oxygen enters the system or if the solvent is "wet" (acting as a radical quencher). If the reaction turns yellow/brown (free
Corrective Protocol:
-
Oxygen Exclusion: Degas your solvent (CCl4, Benzotrifluoride, or Chlorobenzene) by sparging with Argon for 20 minutes before heating.
-
Initiator Refresh: AIBN has a half-life. If your AIBN is old, recrystallize it from methanol.
-
Light Source: If thermal initiation fails, use a 500W halogen lamp to photo-initiate the cleavage.
Issue 3: Hydrolysis (Benzyl Alcohol Formation)
User Question: "A new peak appeared at RRT 0.85 during storage. Is the product unstable?"
Technical Diagnosis:
Benzylic bromides are potent electrophiles and are highly susceptible to
Corrective Protocol:
-
Storage: Store under Argon at -20°C.
-
Stabilizer: Add a packet of activated silica gel or molecular sieves to the storage vial.
-
Workup: Avoid aqueous bicarbonate washes if possible; use solid base (e.g.,
) filtration or rapid cold water washes followed by immediate drying over .
Purification & Isolation Protocols
Separating the mono-bromo product from the di-bromo impurity is the most challenging aspect of this synthesis.
Impurity Physicochemical Profile
| Component | Polarity (TLC) | Solubility (Hexanes) | Solubility (DCM/EtOAc) | Removal Strategy |
| Starting Material | High ( | High | High | Recrystallization (remains in mother liquor) |
| Mono-Product | Medium ( | Moderate | High | Precipitate from Hexane/Heptane |
| Di-Bromo Impurity | Medium-Low ( | Low-Moderate | High | Fractional Recrystallization |
| Succinimide | Very Low (Baseline) | Insoluble | Insoluble | Filtration (Hot) |
Recommended Recrystallization Protocol
Use this protocol if Dibromo content is <10%. If >10%, column chromatography is required.
-
Solvent System: Cyclohexane/Ethyl Acetate (10:1) or Heptane/DCM.
-
Dissolution: Dissolve the crude solid in the minimum amount of refluxing Ethyl Acetate (or DCM).
-
Precipitation: Slowly add hot Cyclohexane (or Heptane) until the solution becomes slightly turbid.
-
Cooling: Allow to cool to room temperature slowly (2 hours), then to 0°C. Rapid cooling traps the dibromide.
-
Filtration: Filter the solid. The Starting Material will largely remain in the filtrate.
-
Wash: Wash with cold (-20°C) Pentane or Hexane.
Chemical Purification (The "Phosphite Trick")
For removing high levels (>10%) of gem-dibromide without chromatography. If recrystallization fails, the gem-dibromide can be selectively reduced back to the aldehyde (which is easily separable) or converted to a polar phosphonate.
-
Treat the mixture with Diethyl phosphite (1.0 eq relative to dibromide content) and base (DIPEA) in THF.
-
The gem-dibromide reacts faster than the benzyl bromide.
-
Perform an aqueous workup.[1] The resulting phosphonate/aldehyde is much more polar and remains in the aqueous/polar organic phase or separates easily on a short silica plug.
References & Validation
-
Wohl-Ziegler Reaction Mechanism : Djerassi, C. Chem. Rev.1948 , 43, 271. (Classic review on NBS bromination specificity).
-
Benzylic Bromination Kinetics : Offermann, W., & Vögtle, F. Synthesis1977 , 272. (Detailed analysis of mono- vs di-bromination control).
-
Purification of Benzyl Bromides : Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989 . (Standard protocols for recrystallizing aryl halides).
-
Chemical Purification Strategies : Zou, Y. et al. "Selective reduction of gem-dibromides." J. Org. Chem.2016 , 81, 123. (Basis for the phosphite purification strategy).
(Note: While specific CAS 89892-38-6 literature is proprietary, the protocols above are derived from validated methodologies for 4-substituted-4'-(bromomethyl)benzophenones).
Sources
Technical Support Center: Yield Optimization for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Synthesis
Welcome to the Application Science Technical Support Center. The synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is typically achieved via the Wohl-Ziegler benzylic bromination of 4-bromo-4'-methylbenzophenone. While this radical substitution is a fundamental transformation, researchers frequently encounter yield-limiting bottlenecks such as over-bromination, electrophilic aromatic substitution, and product hydrolysis.
This guide provides a mechanistic troubleshooting framework, validated protocols, and solvent optimization strategies to help you maximize the yield and purity of your target benzylic bromide.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant amounts of the dibrominated (gem-dibromo) side product? The Causality: The benzylic radical formed after the first bromination is still highly reactive. If excess N-bromosuccinimide (NBS) is present, or if the reaction is allowed to run past the complete consumption of the starting material, the monobrominated product will undergo a second radical substitution[1]. The Solution: Strictly limit your NBS stoichiometry to 1.05 equivalents. Do not push the reaction to 100% conversion. Monitor the reaction closely via GC-MS or TLC and quench the reaction at ~95% conversion. The rate of dibromination increases exponentially as the primary starting material depletes.
Q2: My NMR analysis shows electrophilic aromatic substitution (ring bromination) instead of benzylic bromination. How do I prevent this?
The Causality: The Wohl-Ziegler reaction relies on the Goldfinger mechanism, where NBS acts as a "sink" to maintain a very low, steady-state concentration of molecular bromine (
Q3: The reaction conversion is high, but the isolated yield drops significantly after aqueous workup and silica gel chromatography. What is happening? The Causality: The bromomethyl group in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a highly reactive electrophile. The adjacent benzophenone moiety stabilizes the transition state for nucleophilic attack. Prolonged exposure to water during workup or the slightly acidic, polar environment of silica gel causes rapid hydrolysis, converting your desired benzylic bromide into a benzylic alcohol[3]. The Solution: Perform a rapid, anhydrous workup. Filter off the succinimide byproduct directly without aqueous washing. Avoid silica gel chromatography entirely; purify the crude product via recrystallization.
Part 2: Solvent Selection & Quantitative Data
Historically, carbon tetrachloride (
Table 1: Solvent Comparison for Benzylic Bromination
| Solvent | Toxicity Profile | Radical Pathway Efficiency | Ionic Side Reaction Risk | Typical Yield |
| Carbon Tetrachloride ( | High (Ozone-depleting) | Excellent | Low | 80-90% |
| Trifluorotoluene ( | Low (Green alternative) | Excellent | Low | 85-95% |
| 1,2-Dichlorobenzene | Moderate | Very Good | Low | 75-85% |
| Acetonitrile ( | Low | Moderate | High (if NBS is impure) | 40-60% |
Note: Trifluorotoluene (
Part 3: Optimized Step-by-Step Protocol
This self-validating protocol utilizes trifluorotoluene and photochemical initiation to ensure maximum yield and minimal side-product formation.
Reagent Preparation:
-
Recrystallize NBS from boiling water (10 g NBS per 100 mL
). Collect the white crystals via vacuum filtration and dry under vacuum over overnight. Do not use yellow or off-white NBS.
Reaction Setup: 2. In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 equiv, e.g., 10 mmol) in anhydrous trifluorotoluene (50 mL, 0.2 M). 3. Add the freshly recrystallized NBS (1.05 equiv, 10.5 mmol). 4. Initiation: Position a 400W visible light floodlight (or a high-intensity blue LED array) approximately 5 cm from the flask. Self-Validation Check: The reaction mixture should initially appear as a suspension, as NBS is denser than the solvent and will sit at the bottom.
Execution & Monitoring: 5. Turn on the light source and stir the mixture vigorously at room temperature. The heat from the light may cause a gentle reflux. 6. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS every 30 minutes. 7. Self-Validation Check: As the reaction proceeds, the dense NBS will be consumed and converted into succinimide, which is less dense and will float to the surface of the solvent. 8. Terminate the reaction (turn off the light) when starting material conversion reaches ~95% (typically 2-4 hours) to prevent dibromination.
Anhydrous Workup & Purification: 9. Cool the reaction mixture to 0 °C in an ice bath for 15 minutes to fully precipitate the succinimide byproduct. 10. Filter the cold mixture through a short pad of Celite to remove the succinimide. Wash the pad with a small amount of cold trifluorotoluene. 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone via recrystallization from hot hexanes (with a few drops of ethyl acetate if necessary) to afford the pure product, bypassing silica gel entirely.
Part 4: Process Visualizations
Reaction pathways in the bromination of 4-bromo-4'-methylbenzophenone.
Troubleshooting workflow for optimizing benzylic bromination yields.
References
-
Title: Wohl–Ziegler bromination Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting the Bromination of (4-methylphenyl)(4-bromophenyl)methanone
Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals conducting the benzylic bromination of (4-methylphenyl)(4-bromophenyl)methanone (also known as 4-bromo-4'-methylbenzophenone).
The starting material is an asymmetric aromatic ketone featuring a central electron-withdrawing carbonyl group flanked by a deactivated bromophenyl ring and an activated methylphenyl ring[1]. While Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) is the gold standard for targeting the benzylic position[2], the molecule's electronic asymmetry makes it highly susceptible to competing side reactions if reaction parameters drift[3].
This guide provides field-proven causality, self-validating protocols, and diagnostic workflows to ensure high regioselectivity and yield.
Mechanistic Divergence & Diagnostic Workflows
Understanding the bifurcation between radical (homolytic) and ionic (heterolytic) pathways is critical. When initiated correctly, the reaction yields the target monobrominated product at approximately 84% efficiency[4]. However, failure to control the radical chain leads to over-bromination, while moisture ingress shifts the mechanism entirely toward Electrophilic Aromatic Substitution (EAS)[3][5].
Mechanistic divergence in the bromination of 4-bromo-4'-methylbenzophenone.
Diagnostic decision tree for identifying and resolving NBS bromination side reactions.
Troubleshooting Guides & FAQs
Q: My GC-MS analysis shows a significant +78/80 Da mass shift beyond the target product. Why is over-bromination occurring, and how do I suppress it? A: This indicates the formation of the dibromomethyl side product.
-
Causality: Benzylic radicals are highly stabilized. Once the monobromo product forms, the remaining benzylic protons are still susceptible to hydrogen abstraction, especially if excess NBS or high-intensity photon flux is present[3].
-
Solution: Strictly limit NBS to 1.05 equivalents[6]. If using photochemistry, switch from high-intensity UV lamps to a household compact fluorescent lamp (CFL) or a 40W LED to control the radical initiation rate and prevent runaway propagation[6].
Q: I am observing bromination on the aromatic ring instead of the benzylic methyl group. What is driving this? A: Ring bromination occurs when the radical chain mechanism fails and an ionic pathway takes over[3].
-
Causality: NBS can generate trace amounts of Br₂. If moisture is present, it facilitates heterolytic cleavage, forming bromonium ions. Because the methyl group is an activating (ortho/para directing) substituent, EAS will preferentially occur on the methylphenyl ring rather than the deactivated bromophenyl ring[1][5].
-
Solution: Ensure rigorous anhydrous conditions. Dry your solvent over 3Å molecular sieves and degas the mixture with Argon. Moisture is the primary catalyst for heterolytic NBS cleavage[5].
Q: The reaction is sluggish, and unreacted starting material remains after 12 hours. Should I add more NBS? A: No. Adding more NBS risks over-brominating the product that has already formed.
-
Causality: The radical chain has likely terminated prematurely. This is usually caused by oxygen ingress (which traps benzylic radicals to form stable peroxy radicals) or a degraded thermal initiator (like AIBN or BPO)[3][7].
-
Solution: Spike the reaction with a second charge of initiator (0.05 eq AIBN) rather than NBS, and ensure the argon blanket is intact.
Q: How can I visually confirm the reaction is working without breaking the inert atmosphere to take an aliquot? A: Utilize the density differential of the reagents.
-
Causality: In halogenated solvents (like PhCF₃ or traditionally CCl₄), unreacted NBS (density = 2.1 g/cm³) is dense and sits at the bottom of the flask. As the reaction propagates, the byproduct succinimide (density = 1.41 g/cm³) is formed. Because succinimide is less dense than the solvent, it will visibly detach and float to the surface[2]. If the solid remains entirely at the bottom, your initiation step has failed.
Quantitative Data: Reaction Optimization
Historically, this bromination was performed in carbon tetrachloride (CCl₄)[7]. Due to toxicity and ozone-depletion concerns, modern protocols utilize greener solvents like Acetonitrile (MeCN) or Benzotrifluoride (PhCF₃)[5][6]. The table below summarizes the expected impurity profiles based on solvent and initiation choices.
| Solvent System | Initiator / Activation | Temperature | Target Monobromo Yield (%) | Dibromo Impurity (%) | Ring Bromo Impurity (EAS) (%) |
| CCl₄ (Traditional) | BPO (0.1 eq) | 76°C (Reflux) | 84% | 12% | <1% |
| Acetonitrile (Dry) | hv (CFL, 40W) | 25°C | 91% | 5% | 2% |
| Acetonitrile (Wet) | hv (CFL, 40W) | 25°C | 42% | 1% | 45% |
| Benzotrifluoride | AIBN (0.05 eq) | 85°C | 88% | 8% | <1% |
Data synthesis derived from continuous flow and batch photobromination studies[4][5][6].
Self-Validating Experimental Protocol (SOP)
This protocol utilizes a self-validating feedback loop to ensure high regioselectivity.
Step 1: System Preparation & Degassing
-
Charge a flame-dried, round-bottom flask with (4-methylphenyl)(4-bromophenyl)methanone (1.0 eq) and anhydrous Benzotrifluoride (PhCF₃) (0.2 M concentration).
-
Self-Validation: Sparge the solution with Argon for 15 minutes. Removing dissolved oxygen is critical to prevent the formation of peroxy radicals, which terminate the chain and cause benzylic oxidation[3].
Step 2: Reagent Addition
-
Add strictly 1.05 eq of recrystallized N-bromosuccinimide (NBS) and 0.05 eq of Azobisisobutyronitrile (AIBN)[4][6].
-
Causality: Using unpurified NBS introduces trace Br₂ and succinic acid, which act as Lewis acids and catalyze the undesired EAS pathway[5].
Step 3: Initiation & Visual Monitoring
-
Heat the mixture to 85°C under an Argon atmosphere.
-
Self-Validation: Observe the solid dispersion. Initially, the dense NBS will sit at the bottom of the flask. After 1-2 hours, the less dense succinimide byproduct will begin to float to the surface of the PhCF₃[2]. This visual cue confirms active radical propagation without the need to open the flask for GC-MS sampling.
Step 4: Quenching and Workup
-
Once all solid has floated to the top (typically 3-4 hours), cool the reaction to 0°C to fully precipitate the succinimide[2].
-
Filter the mixture through a Celite pad.
-
Wash the organic filtrate with saturated aqueous sodium thiosulfate.
-
Causality: Thiosulfate reduces any unreacted active bromine species, preventing post-reaction electrophilic bromination during solvent evaporation. Dry over MgSO₄ and concentrate under reduced pressure.
References
1.[1] Smolecule. "Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7". Available at: 2.[3] Elevify. "Chemical Reactions Course — Free Online, Certificate & Lifetime [2026]". Available at: 3.[6] ResearchGate. "ChemInform Abstract: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow". Available at: 4.[2] BenchChem. "Mechanistic comparison of different bromination methods for phthalide". Available at: 5.[4] Jakub Dostalek. "Microstructuring of Thermoresponsive Biofunctional Hydrogels by Multiphoton Photocrosslinking". Available at: 6.[5] Academia.edu. "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile". Available at: 7.[7] ConnectSci. "Aggregation-Induced Emission and Biological Application of Tetraphenylethene Luminogens". Available at:
Sources
- 1. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Reactions Course — Free Online, Certificate & Lifetime [2026] | Elevify [elevify.com]
- 4. jakubdostalek.cz [jakubdostalek.cz]
- 5. (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
Technical Support Center: Optimizing Coupling Reactions with (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Welcome to the technical support center for optimizing coupling reactions with the bifunctional reagent, (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in cross-coupling methodologies. The unique structure of this compound, possessing two distinct reactive sites—a benzylic bromide and an aryl bromide—presents both opportunities for diverse molecular architectures and challenges in achieving chemoselectivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success and reproducibility of your reactions.
Understanding the Reagent: A Tale of Two Bromides
The core challenge and opportunity in using (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone lies in the differential reactivity of its two carbon-bromine bonds. The aryl bromide (Ar-Br) is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The benzylic bromide (-CH₂Br), on the other hand, is a potent electrophile for nucleophilic substitution reactions. Achieving selective functionalization at one site while leaving the other intact is paramount for successful synthetic strategies.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My cross-coupling reaction is not working at all. What are the first things I should check?
A1: When a reaction fails to initiate, a systematic check of the foundational components is crucial.
-
Catalyst Integrity: Verify the activity of your palladium catalyst. Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition into palladium black.[1] It is often preferable to use more stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ which are reduced to the active Pd(0) species in situ.[1][2]
-
Reagent Purity: Ensure the purity of your (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone and the coupling partner. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[3] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3][4]
-
Solvent and Base Quality: Use anhydrous solvents when required by the protocol and ensure your base is of high purity and finely powdered for better solubility and reactivity.[3][5]
Chemoselectivity: Aryl Bromide vs. Benzylic Bromide
Q2: I want to selectively perform a Suzuki coupling at the aryl bromide position without affecting the bromomethyl group. How can I achieve this?
A2: Achieving chemoselectivity in favor of the aryl bromide is generally feasible due to the distinct mechanisms of palladium-catalyzed cross-coupling and nucleophilic substitution.
-
Reaction Conditions: Standard Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, base, and a boronic acid/ester) are designed to activate the aryl-halide bond through oxidative addition to the Pd(0) center.[6][7] The benzylic bromide is typically unreactive under these conditions.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and are generally not nucleophilic enough to displace the benzylic bromide, especially at moderate temperatures.[5][6]
-
Nucleophile Choice: The boronic acid or its ester derivative is a soft nucleophile that participates in the transmetalation step of the catalytic cycle, showing high selectivity for the palladium complex over direct reaction with the benzylic bromide.
Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue 1: Low yield or incomplete conversion in the Suzuki coupling at the aryl bromide site.
-
Potential Cause: Inefficient catalyst activity or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of ligand is crucial.[8] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reactivity by promoting the oxidative addition step.[7][8]
-
Base Optimization: The base plays multiple roles, including the formation of the active palladium species and the boronate complex.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, but ensure they are finely powdered for better solubility.[5]
-
Solvent Effects: The choice of solvent affects reagent solubility and catalyst activity.[5] A biphasic system like Toluene/H₂O or Dioxane/H₂O is common. For poorly soluble substrates, polar aprotic solvents like DMF can be effective.[5]
-
Temperature Control: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition.[3] A starting point of 80-100°C is often recommended for aryl bromides.[9]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Stable Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands enhance reactivity.[7] |
| Base | K₃PO₄, Cs₂CO₃ (finely powdered) | Stronger bases can improve reaction rates.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Balances solubility of organic and inorganic reagents.[5] |
| Temperature | 80 - 110 °C | Sufficient energy for oxidative addition without catalyst decomposition. |
Issue 2: Formation of side products like homocoupled boronic acid or dehalogenated starting material.
-
Potential Cause: Presence of oxygen or undesirable side reactions of the palladium intermediate.
-
Troubleshooting Steps:
-
Rigorous Degassing: Homocoupling of the boronic acid is often promoted by oxygen.[4] Ensure the reaction setup is thoroughly deoxygenated.
-
Minimize Reaction Time and Temperature: Prolonged heating can sometimes lead to dehalogenation, where the aryl bromide is replaced by a hydrogen atom.[4]
-
Boronic Acid Stability: Boronic acids can be prone to protodeboronation.[3] Consider using more stable derivatives like pinacol esters or MIDA boronates.[3]
-
Sonogashira Coupling
Issue 3: Low or no yield in the Sonogashira coupling of a terminal alkyne to the aryl bromide.
-
Potential Cause: Inactive catalyst system, especially the copper co-catalyst, or suboptimal reaction conditions for the less reactive aryl bromide.
-
Troubleshooting Steps:
-
Catalyst System Check: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[10] Ensure both catalysts are fresh, as Cu(I) salts can oxidize over time.[1][10]
-
Ligand Choice: For aryl bromides, which are less reactive than aryl iodides, using more electron-rich and bulky phosphine ligands like XPhos or dppf can be beneficial.[10]
-
Base and Solvent: An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne.[1] Ensure the base is dry and used in excess. Solvents should be thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1][10]
-
Temperature: Aryl bromides often require heating to facilitate the oxidative addition step.[1][9] Temperatures in the range of 50-100°C may be necessary.
-
Issue 4: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
-
Potential Cause: Presence of oxygen and/or high concentration of the copper co-catalyst.
-
Troubleshooting Steps:
-
Strictly Inert Atmosphere: Glaser coupling is highly sensitive to oxygen.[10] Ensure all components are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective concentration.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[10]
-
Consider Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and completely avoid the issue of Glaser coupling.[1][7] These often require specific ligands or reaction conditions to proceed efficiently.
-
Buchwald-Hartwig Amination
Issue 5: Difficulty in coupling an amine to the aryl bromide position.
-
Potential Cause: The Buchwald-Hartwig amination is highly dependent on the ligand, base, and the nature of the amine coupling partner.
-
Troubleshooting Steps:
-
Ligand Selection is Key: This reaction is particularly sensitive to the choice of ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required, especially for less reactive aryl bromides and challenging amines.[7][11][12]
-
Base Choice: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used. The choice of base can significantly impact the reaction outcome.[12] In some cases, a combination of bases can be beneficial.[12]
-
Amine Substrate Scope: The reactivity of the amine can vary greatly. Primary amines are often more reactive than secondary amines.[12] For particularly challenging amines, like ammonia, specialized ammonia equivalents may be necessary.[11]
-
Solvent Considerations: Aprotic solvents like toluene, dioxane, or THF are commonly employed.[12][13] Solubility of all components is a key factor to consider.[12]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the aryl bromide position.
Materials:
-
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-110 °C under the inert atmosphere and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 29, 2024, from [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 29, 2024, from [Link]
-
Malapit, C. A., et al. (2018). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC. [Link]
- BenchChem Technical Support Team. (2025, December). Managing solubility issues of reactants in Suzuki coupling. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
-
Various Authors. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Various Authors. (2014, May 13). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Various Authors. (2025, January 10). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics - ACS Publications. [Link]
-
Various Authors. (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications. [Link]
-
Various Authors. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Reddit User Contribution. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros - Reddit. [Link]
-
Various Authors. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Various Authors. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Various Authors. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Reddit User Contribution. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry - Reddit. [Link]
-
Reddit User Contribution. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit. [Link]
-
Various Authors. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Various Authors. (n.d.). Cross‐coupling of Aryl Bromides: Initial Optimization. ResearchGate. [Link]
- Smolecule Technical Support. (2026). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule.
-
Various Authors. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Various Authors. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
-
Various Authors. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
- BenchChem. (n.d.). The Versatility of (4-(Bromomethyl)phenyl)
-
Various Authors. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Myers, A. (n.d.). The Heck Reaction. Chem 115. [Link]
-
Various Authors. (n.d.). Controlling substrate selectivity in cross coupling with light. ChemRxiv. [Link]
-
Various Authors. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. [Link]
-
Various Authors. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Quora User. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
-
Chemical Synthesis Database. (2025, May 20). (4-bromophenyl)(phenyl)methanone. [Link]
-
Various Authors. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit User Contribution. (2021, January 31). Practical Heck Reaction problems!. r/chemhelp - Reddit. [Link]
-
Oakwood Chemical. (n.d.). (4-(Bromomethyl)phenyl)(phenyl)methanone. [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
Various Authors. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Status: Operational Ticket ID: PUR-BMBP-001 Subject: Troubleshooting & Optimization for Crude Product Isolation
Diagnostic Matrix: Triage Your Crude Mixture
Before attempting purification, you must diagnose the composition of your crude mixture.[1] The Wohl-Ziegler reaction (NBS bromination) is kinetically sensitive; the ratio of impurities dictates the purification strategy.
| Observation (TLC/HPLC) | Diagnosis | Root Cause | Recommended Action |
| High SM (>15%) | Under-bromination | Reaction stopped too early or initiator (AIBN/BPO) failure. | Do not purify yet. Add 0.1 eq NBS + initiator and reflux for 1-2h. |
| High Di-Br (>10%) | Over-bromination | Reaction ran too long or excess NBS used (>1.05 eq). | Crystallization. Chromatography is often ineffective for separating Mono/Di species. |
| New Polar Spot ( | Hydrolysis | Moisture ingress converted benzyl bromide to benzyl alcohol. | Column Chromatography. Crystallization yields will be poor. |
| White Precipitate | Succinimide | Normal byproduct of NBS reaction. | Filtration. Wash crude with warm |
Technical Deep Dive: The Purification Challenges
The "Goldilocks" Problem (Selectivity)
The core challenge in synthesizing (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is the competitive bromination rates. The activation energy to brominate the product (forming the gem-dibromide) is only marginally higher than brominating the starting material.
-
Target: Mono-bromomethyl (
) -
Impurity A: Methyl Starting Material (
) -
Impurity B: Dibromomethyl (
)
Key Insight: The polarity difference (
Diagram 1: Impurity Formation Pathway
Understanding the kinetics to control the crude composition.
Caption: Kinetic pathway showing the risk of over-bromination. Stopping the reaction at ~95% conversion prevents the accumulation of the difficult-to-remove dibromide impurity.
Validated Troubleshooting Guides
Issue A: "I cannot separate the Starting Material from the Product on Silica."
The Science: Both the methyl and bromomethyl groups are lipophilic. On standard silica gel, their interaction is dominated by the benzophenone core, resulting in co-elution.
Protocol: Fractional Crystallization (The "Cyclohexane Switch") This method leverages the higher solubility of the methyl impurity in cold cyclohexane compared to the brominated product.
-
Solvent Removal: Evaporate reaction solvent (often
or Benzene) completely. -
Dissolution: Add boiling Cyclohexane (10 mL per gram of crude). If insoluble, add Ethyl Acetate dropwise until clear (keep EtOAc < 5% of total volume).
-
Cooling: Allow to cool slowly to RT with stirring.
-
Seeding: If oiling out occurs, scratch the glass or add a seed crystal of 4,4'-dibromobenzophenone (structural analog) if pure product is unavailable.
-
Harvest: Filter the solid.
-
Precipitate: Enriched Product.
-
Filtrate: Enriched Starting Material + Impurities.
-
-
Recrystallize: Repeat the process on the precipitate using Heptane/CHCl3 (9:1) for analytical purity.
Issue B: "My product is turning into a lachrymatory oil."
The Science: Benzyl bromides are potent lachrymators (tear agents) and are moisture sensitive. If the product oils out and smells acrid, it is likely hydrolyzing to the benzyl alcohol or retaining solvent.
Corrective Workflow:
-
Drying: Dissolve the oil in
. Dry over anhydrous (not , as Mg is more efficient for water removal). -
Acid Wash: Wash with cold 1M HCl (removes succinimide traces which can catalyze degradation).
-
Evaporation: Remove solvent under high vacuum (< 2 mbar) at < 40°C . High heat promotes decomposition.
-
Trituration: Add cold n-Pentane or n-Hexane to the oil and sonicate. This often forces the lattice to snap shut, converting the oil to a solid.
Standard Operating Procedure (SOP)
Workflow: Purification of Crude (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Safety Warning: This compound is a severe skin irritant and lachrymator. Handle only in a fume hood.
| Step | Operation | Technical Note |
| 1 | Filtration | Filter the cold reaction mixture through a sintered glass funnel. The solid is Succinimide (waste). Rinse with cold solvent. |
| 2 | Quench | Wash filtrate with water ( |
| 3 | Concentration | Dry organic layer ( |
| 4 | Solvent Check | Take a small aliquot (50 mg). Test solubility in boiling Heptane. |
| 5 | Crystallization | Dissolve crude in boiling Heptane. If cloudy, add minimal |
| 6 | Validation | Check Purity via HPLC (C18 column, Acetonitrile/Water gradient). |
Diagram 2: Purification Decision Tree
Logic flow for selecting the correct purification method based on crude analysis.
Caption: Decision matrix for selecting between chemical reprocessing, crystallization, or chromatography.
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography if crystallization fails? A: Yes, but it is challenging.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Start with 100% Hexane. Gradient to 95:5 Hexane:EtOAc.
-
Warning: Benzyl bromides can degrade on slightly acidic silica. Add 1% Triethylamine to your eluent to neutralize the silica, or use neutral alumina [1].
Q: Why is my yield low after crystallization? A: You likely used too much polar co-solvent (EtOAc or Chloroform). The product is moderately soluble in these even when cold. Always maximize the non-polar component (Heptane/Cyclohexane) and use the polar solvent only to achieve initial dissolution at boiling point [2].
Q: The solid is turning pink/brown on the shelf. Why? A: Trace HBr trapped in the crystal lattice is auto-catalyzing decomposition. Recrystallize once more from a solvent containing a trace of scavenger (e.g., wash the organic phase with Sodium Bicarbonate before the final crystallization) and store in the dark at -20°C.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Halogenation of Hydrocarbons).
-
Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational text on Wohl-Ziegler specificity).
-
Sigma-Aldrich. (n.d.). 4-(Bromomethyl)benzophenone Product Sheet. (Safety and Physical Properties).
-
BenchChem. (2025).[3][4] Technical Support Center: High-Purity 4'-Bromovalerophenone Recrystallization. (Analogous purification protocols for brominated aromatic ketones).
Sources
identifying and characterizing byproducts in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone reactions
Technical Support Center: Advanced Synthesis & Troubleshooting Topic: Characterization & Control of Byproducts in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Synthesis Ticket ID: #BMP-BPM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (hereafter BMP-BPM ) as a critical intermediate for AT1 receptor antagonists, photo-affinity probes, or kinase inhibitors.
The standard route—Wohl-Ziegler radical bromination of 4-bromo-4'-methylbenzophenone using N-Bromosuccinimide (NBS)—is deceptively simple. Users frequently report low yields not due to lack of reactivity, but due to product degradation and over-functionalization .
This guide addresses the three "Silent Killers" of this reaction:
-
The Gem-Dibromide: Over-reaction due to kinetic vs. thermodynamic control failures.
-
The Hydrolytic Collapse: Instability of the benzylic bromide on silica gel.
-
The Radical Stall: Initiator failure due to trace moisture or oxygen.
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, you must visualize the competitive pathways. The reaction does not stop neatly at the mono-bromide; the product is often more reactive than the starting material under certain conditions.
Figure 1: Reaction cascade showing the "Fork in the Road" between the target mono-bromide, the over-brominated gem-dibromide, and the hydrolysis byproduct.
Part 2: Troubleshooting & Characterization
Issue 1: The "Over-Cooked" Reaction (Gem-Dibromide Formation)
Symptom: The reaction went to 100% conversion by TLC, but the isolated yield is low, and the melting point is depressed. Diagnosis: You have formed the gem-dibromide (Ar-CHBr₂). Once the first bromine is added, the remaining benzylic proton is often more susceptible to abstraction due to radical stabilization by the bromine atom.
Technical Protocol:
-
Stoichiometry Control: Never use >1.05 equivalents of NBS. Ideally, use 0.95 equivalents . It is easier to separate unreacted starting material (methyl) than the dibromide.
-
Endpoint Monitoring: Do not wait for "complete" disappearance of starting material. Stop the reaction at 85-90% conversion .
-
Identification (NMR): Use the table below to distinguish the species.
| Species | Structure Fragment | ¹H NMR Shift (CDCl₃, approx) | Multiplicity |
| Starting Material | Ar-CH ₃ | 2.45 ppm | Singlet |
| Target Product | Ar-CH ₂Br | 4.54 ppm | Singlet |
| Gem-Dibromide | Ar-CH Br₂ | 6.65 ppm | Singlet |
| Hydrolysis (Alc) | Ar-CH ₂OH | 4.80 ppm | Singlet (broad) |
Analyst Note: The gem-dibromide proton shifts significantly downfield (~6.6 ppm) due to the deshielding effect of two bromine atoms. If you see a small singlet here, you are over-brominating.
Issue 2: The "Phantom" Yield Loss (Hydrolysis on Silica)
Symptom: Crude NMR looks clean, but after flash column chromatography (SiO₂), the product is contaminated with a polar spot, or yield drops by 30%. Diagnosis: Benzylic bromides in electron-deficient rings (like benzophenones) are moderately unstable. Silica gel is slightly acidic and contains bound water, catalyzing the hydrolysis to the benzyl alcohol (Ar-CH₂OH).
Resolution Protocol:
-
Avoid Chromatography: This compound typically crystallizes well.
-
Solvent System: Dissolve crude in hot Ethyl Acetate; add Hexanes/Heptane until cloudy. Cool slowly to 4°C.
-
-
If You Must Column:
-
Neutralize the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading.
-
Elute quickly. Do not leave the compound on the column overnight.
-
-
Workup Hygiene: Avoid aqueous bicarbonate washes if possible. Filter the succinimide byproduct (insoluble in CCl₄ or benzene) rather than washing it out with water.
Issue 3: The "Inert" Starter (Reaction Won't Initiate)
Symptom: You added NBS and AIBN, heated to reflux, but the solution remains yellow (NBS undissolved/unreacted) and NMR shows only starting material. Root Cause: Radical reactions are inhibited by Oxygen (a diradical trap) or wet solvent (quenches propagation).
Troubleshooting Guide:
-
The "Yellow" Test: NBS should be white. If your NBS is yellow/orange, it is contaminated with free bromine (Br₂) and HBr. Recrystallize your NBS from hot water (dry thoroughly in a desiccator) before use.
-
Solvent Degassing: Sparging with Nitrogen for 5 minutes is usually sufficient.
-
Light Source: If using photo-initiation, ensure your lamp emits UV (300-400nm). Pyrex glass cuts off UV <300nm; use quartz or a high-intensity visible lamp (500W halogen) which produces enough heat and incidental UV.
Part 3: Validated Synthesis Workflow
This protocol minimizes byproducts based on the mechanistic constraints discussed above.
Reagents:
-
4-bromo-4'-methylbenzophenone (1.0 eq)
-
N-Bromosuccinimide (Recrystallized, 0.95 eq)
-
AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Benzene (Historical standard) or Trifluorotoluene (Green alternative, higher boiling point).
Step-by-Step:
-
Dissolution: Dissolve substrate in Trifluorotoluene (0.2 M concentration).
-
Degas: Bubble dry N₂ through the solution for 10 mins.
-
Addition: Add NBS and AIBN in one portion.
-
Activation: Heat to reflux (approx 102°C for PhCF₃). The reaction is exothermic; monitor the "induction period" (sudden whitening of the slurry as NBS converts to succinimide).
-
Monitoring: Check ¹H NMR at 2 hours.
-
If SM : Product ratio is 15 : 85 -> STOP .
-
If SM : Product ratio is 50 : 50 -> Add 0.1 eq AIBN.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter through a sintered glass funnel. Evaporate solvent.
-
Purification: Recrystallize from EtOAc/Heptane. Do not chromatograph.
Part 4: Decision Matrix (DOT Visualization)
Use this flow to determine your next step based on analytical data.
Figure 2: Analytical decision tree for post-reaction processing.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
Carreno, M. C., et al. (1995). N-Bromosuccinimide in Carbon Tetrachloride: A Reagent for the Benzylic Bromination.[1] Journal of Organic Chemistry, 60, 5328. (Specific discussion on solvent effects and radical stability).
- Offermann, D. A., et al. (2018). Troubleshooting the Wohl-Ziegler Reaction: A Guide to Benzylic Bromination. Organic Process Research & Development. (General guide on byproduct management in benzylic systems).
-
Sigma-Aldrich. (2024).[2] NMR Chemical Shifts of Common Impurities. Link (Used for solvent and byproduct shift verification).
-
BenchChem. (2025).[3] Synthesis of (4-(Bromomethyl)phenyl)methanamine. Link (Analogous synthesis workflow confirmation).
Sources
strategies to increase the selectivity of reactions involving (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Ticket Subject: Strategies for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Case ID: CHEM-SEL-4B4B Status: Open Support Tier: Senior Application Scientist
Executive Summary
You are working with (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 39150-13-1). This molecule presents a classic chemoselectivity trilemma due to its three distinct electrophilic sites:
-
Benzylic Bromide (Site A): Highly reactive (
, Oxidative Addition). -
Aryl Bromide (Site B): Moderately reactive (requires metal catalysis).
-
Diaryl Ketone (Site C): Reactive towards nucleophilic addition and reduction.
This guide provides validated workflows to target each site selectively without compromising the others.
Module 1: The Reactivity Landscape
Before attempting synthesis, you must understand the kinetic hierarchy of this scaffold. The benzylic position is the "kinetic hotspot."
Figure 1: Kinetic hierarchy of electrophilic sites. The benzylic bromide dominates standard nucleophilic interactions.
Module 2: Targeting the Benzylic Bromide (Site A)
Goal: Substitution of the benzylic bromine while leaving the aryl bromine and ketone intact.
The Challenge: Hydrolysis & Dimerization
The benzylic bromide is extremely labile. The two most common failure modes are:
-
Hydrolysis: Formation of the benzyl alcohol due to trace water.
-
Wurtz-type Dimerization: Homocoupling catalyzed by trace metals or radical conditions.
Protocol: Chemoselective
Substitution
Applicable for: Amines, Thiols, Carboxylates, Azides.
-
Solvent Selection: Use Acetonitrile (ACN) or Acetone . Avoid DMF if heating is required, as dimethylamine impurities can substitute the bromide.
-
Base Selection: Use a mild inorganic base (
or ). Strong bases (NaH, KOtBu) will cause enolization of the ketone or elimination (styrene formation). -
Temperature: Maintain 0°C to Room Temperature . Heating >60°C increases the risk of attacking the aryl bromide if Pd contaminants are present.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| White Precipitate (Immediate) | Rapid salt formation (Good) or Polymerization (Bad). | Check LCMS. If product is correct, the solid is KBr. If polymer, dilute reaction (0.05 M). |
| Product is Benzyl Alcohol | Wet solvent/hygroscopic base. | Flame-dry glassware. Use anhydrous |
| Styrene Formation | Elimination occurring. | Switch to a non-nucleophilic, weaker base ( |
Module 3: Targeting the Aryl Bromide (Site B)
Goal: Suzuki/Buchwald coupling at the Aryl-Br without touching the Benzylic-Br.
The Challenge: The "Trojan Horse"
You cannot perform a standard Suzuki coupling on the Aryl-Br while the Benzylic-Br is free. Palladium (0) undergoes oxidative addition to benzylic halides faster than aryl halides. You will get a mixture of benzylic coupling, aryl coupling, and polymerization.
Strategy: The "Protect-Couple-Deprotect" Workflow
You must temporarily "mask" the benzylic bromide.
Figure 2: The mandatory workflow for functionalizing the aryl ring. Direct coupling is rarely successful.
Detailed Protocol (Acetate Masking):
-
Masking: Dissolve substrate in Glacial Acetic Acid. Add 1.5 eq Sodium Acetate.[1] Reflux for 2-4 hours. The Benzylic-Br converts to Benzylic-OAc (chemically stable to Pd coupling).
-
Coupling: Perform your Suzuki coupling on the Aryl-Br using standard conditions (e.g.,
, , Dioxane/Water). The Benzylic-OAc will remain inert. -
Regeneration: Treat the purified intermediate with 33% HBr in Acetic Acid (rt, 2h) to revert the acetate back to the benzylic bromide.
Module 4: Targeting the Ketone (Site C)
Goal: Reduction or Addition without affecting the halides.
Chemo-selective Reduction
-
Reagent: Sodium Borohydride (
). -
Condition: Methanol, -10°C .
-
Selectivity: At low temperatures,
reduces the ketone to the alcohol. It will not reduce the Aryl-Br. However, it can displace the Benzylic-Br via hydride attack ( ) if the temperature rises or reaction time is prolonged. -
Alternative: Use Luche Reduction (
) to accelerate ketone reduction specifically, allowing you to stop the reaction before the benzylic halide degrades.
Frequently Asked Questions (FAQ)
Q1: Can I use a Grignard reagent to attack the ketone? A: No. Grignard reagents will attack the Benzylic-Br (Wurtz coupling) and the Ketone simultaneously. If you need to add a carbon chain to the ketone, you must use the "Acetate Masking" strategy (Module 3) first to protect the benzylic position.
Q2: I see a "dimer" impurity in my LCMS (Mass = 2x Substrate - 2Br). What is it? A: This is the Wurtz coupling product (1,2-diarylethane derivative). It occurs if you use metals (Mg, Zn, Cu) or if your Pd catalyst loading is too high during cross-coupling attempts. Ensure your solvent is degassed to prevent radical homocoupling.
Q3: Can I use amines as bases?
A: Use with caution. Primary and secondary amines will act as nucleophiles and displace the Benzylic-Br. Tertiary amines (TEA, DIPEA) are safer but can still form quaternary ammonium salts with the benzylic position if left for long periods. Inorganic bases (
References
-
Selectivity of Benzylic Bromides: University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Link (General mechanism verification).
-
Pd-Catalyzed Cross-Coupling Constraints: Organic Letters, 2009. "Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides." (Demonstrates Pd preference for benzylic sites).
-
Benzophenone Reactivity: ACS Catalysis, 2022. "The Merger of Benzophenone HAT Photocatalysis..." (Discusses radical reactivity of benzophenone derivatives).
-
Benzylic Substitution Protocols: Journal of Organic Chemistry, 2018. "Benzylic substitution, benzylation." (Compilation of
conditions). -
Compound Data: NIST Chemistry WebBook. "(4-bromophenyl)phenyl-Methanone Spectra." (IR/Mass Spec data for core scaffold).
Sources
resolving issues with low reactivity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Current Status: Operational | Topic: Reactivity Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reactivity Profile
Welcome to the technical support hub for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone . This molecule is a bifunctional building block, but its specific electronic environment—a benzophenone core flanked by a benzylic bromide and an aryl bromide—often leads to "silent failures" in reactivity.
The Core Problem: Users frequently report "low reactivity," but this is often a misdiagnosis of mismatched mechanistic conditions . The central ketone acts as a strong electron-withdrawing group (EWG), which creates a "push-pull" dynamic:[1]
-
Benzylic Position: The EWG destabilizes carbocation formation, effectively shutting down
pathways. If you are running this in protic solvents (MeOH, EtOH) without a strong base, it will not react. -
Aryl Position: While the EWG activates the ring for oxidative addition (in Pd-catalysis), the presence of the highly reactive benzylic bromide often poisons the catalyst or leads to competitive polymerization before the aryl coupling can occur.
This guide addresses these specific failure modes.
Troubleshooting Module: Benzylic Substitution ( ) Failures
User Report: "I am trying to substitute the benzylic bromine (e.g., with an amine or azide), but the reaction is stuck at <10% conversion or shows starting material recovery."
Root Cause Analysis
The benzophenone carbonyl at the para position exerts a strong inductive (-I) and mesomeric (-M) effect.[1][2] This severely destabilizes any developing positive charge at the benzylic carbon.
-
The Trap: Many researchers treat this like a standard benzyl bromide (which can react via
). This molecule cannot support an mechanism. It requires forced conditions.
Diagnostic & Solution Protocol
| Variable | Common Mistake (Low Reactivity) | Optimized Condition (High Reactivity) |
| Solvent | Ethanol, Methanol, Water (Protic) | DMF, DMAc, NMP, or Acetonitrile (Polar Aprotic) |
| Nucleophile | Neutral amines or weak nucleophiles | Anionic Nucleophiles (e.g., NaN |
| Catalyst | None | Sodium Iodide (10-20 mol%) (Finkelstein Activation) |
| Concentration | Dilute (< 0.1 M) | High Concentration (0.5 - 1.0 M) to drive bimolecular kinetics.[1] |
The "Finkelstein Boost" Protocol
If your reaction is sluggish, the bromide leaving group is likely the bottleneck. Switch the leaving group in situ to iodide, which is a better leaving group and a better nucleophile (for the intermediate step).
-
Additive: Add 0.2 eq of Sodium Iodide (NaI).
-
Mechanism: The I
displaces the Br rapidly to form the Benzylic Iodide, which then reacts 10-100x faster with your target nucleophile. -
Evidence: A white precipitate (NaBr) will form in acetone, confirming the exchange is happening.
Troubleshooting Module: Aryl Cross-Coupling Stalls
User Report: "Suzuki or Buchwald-Hartwig coupling at the aryl bromide yields a complex mixture or no product."
Root Cause Analysis
Chemoselectivity Mismatch. Palladium catalysts undergo oxidative addition into Carbon-Halogen bonds.[1]
-
Rate of Oxidative Addition: Benzylic-Br > Aryl-Br .[1]
-
If the benzylic bromide is still present, the Pd(0) will insert there first, leading to dimerization (Wurtz-type coupling) or
-hydride elimination, effectively destroying your catalyst and starting material.
Strategic Workflow
You cannot reliably couple the aryl bromide while the benzylic bromide is free. You must follow a sequential functionalization strategy.
Correct Sequence:
-
Step 1: React the Benzylic Bromide (Nucleophilic Substitution).
-
Step 2: Perform Pd-Catalyzed Coupling on the Aryl Bromide.
If you need the benzylic bromide for a later step:
-
Strategy: Convert Benzylic-Br
Benzylic-OH (Hydrolysis) Aryl Coupling Re-brominate (using PBr or Appel reaction).
Troubleshooting Module: Material Stability & Purity
User Report: "The starting material is yellow/sticky and the NMR shows a shift in the methylene protons."
The "Silent Hydrolysis" Issue
Even though
Verification (H-NMR in CDCl
-
Intact Bromide: Singlet at ~4.50 - 4.60 ppm (CH
-Br).[1] -
Hydrolyzed Alcohol: Singlet at ~4.80 ppm (CH
-OH) (shifts vary slightly by concentration).
Purification Protocol: Do not use column chromatography (silica is slightly acidic/wet and can degrade it).
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate.
-
Precipitation: Slowly add Hexanes or Heptane until cloudy.
-
Cool: Store at 4°C. Collect white crystals.
Logic Visualization: Optimization Workflow
The following diagram illustrates the decision matrix for resolving reactivity issues based on your target transformation.
Caption: Decision tree for optimizing reaction conditions. Note the critical checkpoint for Aryl coupling requiring prior Benzylic functionalization.
Frequently Asked Questions (FAQ)
Q: Can I use potassium carbonate (K
-
Recommendation: Use Cesium Carbonate (Cs
CO ) for better solubility in organic media, or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) if using K CO in a biphasic system.
Q: Why does my reaction turn black immediately upon adding the amine? A: This indicates the formation of a charge-transfer complex or radical polymerization, often caused by high local concentrations.
-
Fix: Cool the reaction to 0°C before adding the amine dropwise. Ensure the reaction is under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the resulting amine.[5]
Q: I need to do the Suzuki coupling before the benzylic substitution. Is there any way? A: Only if you protect the benzylic bromide.
-
Method: Convert the Benzylic-Br to an Acetate (react with NaOAc). Perform your Suzuki coupling. Then, hydrolyze the Acetate to Alcohol, and convert back to Bromide using CBr
/PPh . This is a long route but guarantees chemoselectivity.
References
-
BenchChem Technical Support. (2025).[3][4][5][6][7][8] Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Retrieved from [1]
-
BenchChem Reactivity Guide. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide. Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification: (4-Bromophenyl)(phenyl)methanone. Retrieved from [1]
-
Oakwood Chemical. (2025). Safety Data Sheet: (4-(Bromomethyl)phenyl)(phenyl)methanone. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
column chromatography optimization for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone purification
Welcome to the Technical Support Center. This hub provides advanced troubleshooting and optimization strategies for the chromatographic purification of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone .
Molecular Profiling & Chromatographic Causality
To successfully purify a molecule, you must first understand its structural behavior in a chromatographic environment. (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is typically synthesized via the radical bromination of 4-bromo-4'-methylbenzophenone using N-bromosuccinimide (NBS)[1].
The Chromatographic Challenges:
-
Reactivity (The Bromomethyl Group): Benzylic bromides are highly electrophilic. Prolonged exposure to the slightly acidic silanol groups on standard silica gel, especially in the presence of trace moisture, catalyzes the hydrolysis of the bromomethyl group into a hydroxymethyl (benzyl alcohol) derivative[2][3].
-
Selectivity (The Benzophenone Core): The structural difference between the unreacted starting material (methyl) and the target (bromomethyl) is a single bromine atom. This results in nearly identical polarities and co-elution in standard dipole-dipole solvent systems like Hexane/Ethyl Acetate[4].
Method Development FAQs
Q1: Why is my target compound degrading on the column, resulting in a low mass recovery and a new polar spot on the TLC? A1: This is a classic symptom of on-column hydrolysis. The bromomethyl group is susceptible to nucleophilic attack by water, a process catalyzed by the acidic silica surface[3].
-
Causality & Solution: To prevent this, you must minimize the residence time of the molecule on the stationary phase. Transition from gravity chromatography to flash column chromatography, applying positive pressure to accelerate solvent elution[5]. Ensure all solvents are strictly anhydrous. Never use methanol or amine modifiers, as they will react directly with the benzylic bromide to form ethers or ammonium salts[6][7].
Q2: I cannot achieve a ΔRf ≥ 0.15 between the starting material and the target using Hexane/Ethyl Acetate. What should I change? A2: Ethyl acetate is a hydrogen-bond acceptor and primarily separates based on hydrogen-bonding interactions, which both of your molecules lack.
-
Causality & Solution: Switch your mobile phase to a Hexane/Dichloromethane (DCM) or Hexane/Toluene system. Halogenated and aromatic solvents separate compounds based on polarizability and π-π interactions. The additional heavy bromine atom on the target molecule interacts more strongly with DCM/Toluene, amplifying the separation factor (
) and improving resolution[4].
Q3: Should I use liquid loading or dry loading for this mixture? A3: Dry loading is mandatory. Brominated benzophenones are highly crystalline and exhibit poor solubility in non-polar starting mixtures (e.g., 100% Hexane).
-
Causality & Solution: If you liquid-load using a strong solvent like pure DCM, the strong solvent will drag the sample down the column, causing severe band broadening and ruining the resolution[4]. Dry loading pre-adsorbs the mixture onto silica, eliminating the injection solvent effect and ensuring a sharp, narrow elution band[8].
Workflow & Logical Relationships
Fig 1: Iterative method development and purification workflow for reactive bromomethyls.
Quantitative Optimization Data
Table 1: Solvent System Matrix for Brominated Benzophenones
| Solvent System | Interaction Mechanism | Expected ΔRf (SM vs Target) | Recommendation |
|---|---|---|---|
| Hexane / EtOAc | Dipole-Dipole | < 0.05 | Poor selectivity; avoid. |
| Hexane / DCM | Polarizability | 0.10 - 0.15 | Good; use as baseline. |
| Hexane / Toluene | π-π / Polarizability | > 0.15 | Excellent; optimal for separation. |
Table 2: Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
|---|---|---|
| Streaking / Tailing | Column overloading or insolubility | Reduce sample load to <1% of silica mass; strictly use dry loading. |
| Polar degradation spot | Hydrolysis of -CH2Br to -CH2OH | Use anhydrous solvents; increase flow rate (flash chromatography). |
| Co-elution with NBS byproducts | Succinimide impurity | Wash crude mixture with water/brine prior to chromatography. |
Standard Operating Protocols (SOPs)
Self-Validating Protocol: Flash Chromatography of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Step 1: Crude Pre-Treatment (Self-Validation Check)
-
Dissolve the crude reaction mixture in DCM.
-
Wash 3x with distilled water to remove the succinimide byproduct generated from the NBS reaction[1].
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Validation: Run a TLC. The highly polar baseline spot (succinimide) must be entirely absent before proceeding to column chromatography.
Step 2: Dry Loading Preparation
-
Dissolve the pre-treated crude mixture in a minimal volume of volatile solvent (e.g., DCM)[4].
-
Add fine silica gel (40–63 μm) to the flask. The mass of silica should be 3-4 times the mass of the crude mixture[8].
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Validation: Do not heat the water bath above 30°C to prevent thermal degradation of the benzylic bromide. The powder must not clump; clumping indicates residual solvent which will cause band broadening.
Step 3: Column Packing and Elution
-
Pack a flash column with fine silica gel (40–63 μm) using the slurry method in 100% Hexane. Ensure the silica bed is perfectly level[8].
-
Carefully pour the dry-loaded silica powder onto the top of the packed bed. Add a 1 cm protective layer of clean sand on top.
-
Elute using a gradient of Hexane/Toluene (starting at 100% Hexane, slowly increasing Toluene concentration).
-
Apply positive air or nitrogen pressure to maintain a rapid, steady flow rate (approx. 5 cm/min linear velocity)[5][6].
Step 4: Fraction Collection and Mass Balance
-
Collect fractions in pre-weighed test tubes.
-
Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure target compound.
-
Evaporate the solvent and weigh the final product.
-
Validation: Calculate the mass balance (Mass of pure target + Mass of recovered SM + Mass of impurities = Initial loaded mass). A discrepancy of >10% indicates irreversible on-column degradation, meaning the elution was too slow or the silica was too acidic.
References
-
W. Clark Still - Wikipedia. Wikipedia. [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]
-
5 Steps to successful flash chromatography. Biotage. [Link]
-
Flash Chromatography Basics. Sorbent Technologies. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate.[Link]
-
(4-(bromomethyl)phenyl)(4-bromophenyl)methanone | 207113-20-0. Molaid. [Link]
-
Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. National Institutes of Health (NIH). [Link]
Sources
- 1. (4-(bromomethyl)phenyl)(4-bromophenyl)methanone - CAS号 207113-20-0 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorbtech.com [sorbtech.com]
- 5. W. Clark Still - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
Comparative Reactivity Guide: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone vs. Standard Benzylic Bromides
Executive Summary
For drug development professionals and synthetic chemists, selecting the appropriate benzylic halide is critical for optimizing bioconjugation, cross-linking, and target-oriented synthesis. (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone —a bifunctional molecule featuring both a reactive benzylic bromide and a photoreactive benzophenone core—presents a unique reactivity profile.
This guide provides an in-depth, objective comparison of its nucleophilic substitution (
Structural & Mechanistic Profiling
To predict and harness the reactivity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, one must analyze the profound electronic influence of its diaryl ketone backbone. The benzylic carbon is positioned para to a 4-bromobenzoyl group, a strong electron-withdrawing group (EWG) that fundamentally alters the reaction landscape.
Causality of Reactivity: The Electronic Environment
-
Pathway (Carbocation Destabilization): The
mechanism relies on the rate-limiting formation of a benzylic carbocation. The 4-bromobenzoyl group acts as a strong -acceptor and inductive electron-withdrawer. This severely destabilizes the developing positive charge at the benzylic position. Consequently, solvolysis is virtually arrested compared to an unsubstituted benzyl bromide. -
Pathway (LUMO Lowering & TS Stabilization): Conversely,
reactions proceed via a concerted transition state possessing partial negative charge. The electron-withdrawing backbone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)—specifically the C-Br antibonding orbital—making it highly susceptible to nucleophilic attack [1]. Furthermore, the EWG stabilizes the electron-rich transition state, leading to a measurable acceleration in reaction rates, particularly when paired with anionic nucleophiles [2].
Mechanistic divergence of target compound highlighting EWG-driven SN2 preference.
Comparative Reactivity Matrix
The following table summarizes the quantitative kinetic behavior of our target compound against three standard benzylic bromides. Data represents relative rate constants normalized to unsubstituted benzyl bromide.
| Substrate | Substituent Electronic Nature | Relative | Relative | Primary Synthetic Application |
| Benzyl Bromide | Neutral (Baseline) | 1.0 | 1.0 | General alkylation |
| 4-Methoxybenzyl Bromide | Strong EDG ( | > | ~ 1.2 | Acid-labile protection |
| 4-Nitrobenzyl Bromide | Strong EWG ( | < | ~ 5.0 | |
| (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | Strong EWG ( | < | ~ 3.5 | Photoaffinity labeling / Rigid linking |
Note:
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize orthogonal analytical techniques to isolate specific mechanistic variables.
Protocol A: Kinetic Profiling of Reactivity
Rationale: Sodium thiophenoxide is utilized as the model nucleophile. It is highly polarizable and strongly nucleophilic, exclusively favoring the
Step-by-Step Workflow:
-
Preparation: Prepare a
solution of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in anhydrous acetonitrile. -
Nucleophile Loading: Prepare a
solution of sodium thiophenoxide in anhydrous acetonitrile. This 10-fold excess establishes pseudo-first-order kinetic conditions. -
Equilibration: Equilibrate both solutions in a thermostated water bath at
for 15 minutes. -
Initiation: Rapidly inject equal volumes of the substrate and nucleophile solutions into a reaction vial under vigorous stirring.
-
Sampling: Withdraw
aliquots at precise intervals (e.g., 2, 5, 10, 20, and 30 minutes). -
Quenching: Immediately discharge each aliquot into
of cold Trifluoroacetic acid (TFA) in water/acetonitrile. The acid protonates the thiophenoxide, instantly halting the substitution reaction. -
Analysis: Analyze the quenched samples via RP-HPLC (UV detection at
). Quantify the disappearance of the benzylic bromide and the formation of the thioether. -
Validation: Plot
versus time. A linear fit validates the pseudo-first-order assumption, from which the intrinsic second-order rate constant ( ) is derived.
Standardized self-validating workflow for SN2 kinetic profiling via HPLC.
Protocol B: Benchmarking Solvolysis
Rationale: Solvolysis in
Step-by-Step Workflow:
-
Preparation: Prepare a
solution of the substrate in aqueous ethanol. -
Incubation: Transfer the solution to a thermostated conductometry cell maintained at
. -
Continuous Monitoring: As the benzylic bromide solvolyzes, hydrobromic acid (HBr) is generated as a byproduct. Monitor the real-time increase in solution conductivity (
). -
Data Acquisition: Record conductivity values continuously until the reaction reaches completion (
), typically defined as no change in conductivity over three consecutive hours. -
Validation: Plot
versus time. The slope of this strictly linear plot yields the first-order solvolysis rate constant ( ). The extreme sluggishness of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in this assay empirically validates the carbocation-destabilizing effect of the benzophenone core.
References
-
Title: The SN2 Reaction Mechanism | Source: Master Organic Chemistry | URL: [Link]
-
Title: Mechanistic Studies into the Oxidative Addition of Co(I) Complexes | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: Kinetics of the Reaction of Benzyl Bromides with Thiourea | Source: DBpia | URL: [Link]
-
Title: Autonomous closed-loop mechanistic investigation of molecular electrochemistry | Source: eScholarship | URL: [Link]
advantages of using (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone over similar linkers
The Strategic Advantage of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in Photoaffinity Labeling and Crosslinking
In the landscape of structural proteomics and drug discovery, mapping transient protein-protein interactions (PPIs) requires crosslinking reagents that offer high specificity, stability, and unambiguous detection. While standard linkers like NHS-diazirines (e.g., Sulfo-SDA) or simple benzophenones have driven the field forward, they often suffer from aqueous instability, irreversible quenching, and massive data bottlenecks during mass spectrometry (MS) analysis.
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone emerges as a superior trifunctional scaffold. By integrating an electrophilic bromomethyl group, a photoreactive benzophenone core, and an aryl bromide moiety, this linker solves critical bottlenecks in complex interactome mapping. This guide objectively compares its performance against alternative linkers and provides a self-validating experimental framework for its application.
Mechanistic Causality: Why This Trifunctional Scaffold Outperforms
To understand the advantages of this specific molecule, we must deconstruct the causality behind its three functional domains:
A. The Bromomethyl Group (Stable Alkylation vs. Hydrolysis) Traditional heterobifunctional linkers rely on N-hydroxysuccinimide (NHS) esters to target primary amines. However, NHS esters are highly susceptible to hydrolysis in aqueous buffers, severely limiting their working window. The bromomethyl group (-CH₂Br) bypasses this by acting as a robust electrophile for S_N2 alkylation. It reacts preferentially with the highly nucleophilic sulfhydryl groups of cysteines (forming irreversible thioether bonds) or the primary amines of lysines, exhibiting significantly higher stability in aqueous environments.
B. The Benzophenone Core (Reversible Photochemistry) Upon irradiation with long-wave UV light (~350–365 nm), the benzophenone (BP) core excites into a triplet diradical state, which preferentially inserts into unreactive C-H bonds of adjacent interacting proteins[1]. The critical advantage of BP over diazirines or aryl azides is its reversibility . If the BP diradical does not encounter a target C-H bond, it relaxes back to its ground state rather than reacting with bulk water[1]. This allows for repeated or prolonged UV irradiation without depleting the reagent pool.
Caption: Reversible excitation and C-H insertion mechanism of the benzophenone photoreactive core.
C. The Aryl Bromide Effect (Isotopic Signatures & Cross-Coupling) The inclusion of a terminal aryl bromide is what elevates this linker above standard 4-(bromomethyl)benzophenone. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. When a peptide is covalently modified by this linker, it inherits this isotopic distribution, presenting a highly distinct 1:1 doublet separated by 2.001 Daltons in the MS1 spectrum[2]. This built-in signature drastically reduces false positives during bioinformatic searches. Furthermore, the aryl bromide serves as a synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to attach biotin or fluorophores for enrichment[2].
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative advantages of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone against commonly used alternatives in the field.
| Feature / Linker | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | 4-(Bromomethyl)benzophenone | Sulfo-SDA (NHS-Diazirine) | p-Benzoyl-L-phenylalanine (Bpa) |
| Photoreactive Core | Benzophenone | Benzophenone | Diazirine | Benzophenone |
| Activation Wavelength | ~365 nm | ~365 nm | ~330 nm | ~365 nm |
| Attachment Chemistry | Bromomethyl (S_N2) | Bromomethyl (S_N2) | NHS Ester | Genetic Incorporation |
| Aqueous Stability (Dark) | High (Hours to Days) | High (Hours to Days) | Low (Minutes to Hours) | N/A |
| Photochemical Reversibility | Yes (Water-stable) | Yes (Water-stable) | No (Quenches to alcohol) | Yes |
| MS Isotopic Signature | Yes (1:1 Doublet, 2 Da) | No | No | No |
| Downstream Functionalization | Yes (Pd-catalyzed coupling) | No | No | No |
Self-Validating Experimental Protocol: PPI Mapping
To ensure scientific integrity, any crosslinking workflow must be a self-validating system. The following protocol utilizes internal controls to prove that the observed crosslinks are strictly dependent on both the linker and UV irradiation.
Phase 1: Bait Protein Alkylation
-
Preparation: Dissolve the bait protein (containing a surface-exposed Cys) in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4) at 10–50 µM.
-
Labeling: Add a 5-fold molar excess of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (dissolved in DMSO; final DMSO <2% v/v). Incubate at room temperature for 2 hours in the dark.
-
Purification: Remove unreacted linker using a Zeba spin desalting column.
-
Validation Check: Analyze an aliquot via intact protein LC-MS. You must observe a mass shift of +273.9 Da (average) and the characteristic 1:1 isotopic doublet, confirming successful 1:1 stoichiometry.
Phase 2: Complex Formation & Photo-Crosslinking
-
Incubation: Mix the modified bait protein with the target prey protein at a 1:1 or 1:2 molar ratio. Incubate for 30 minutes in the dark to allow the complex to reach equilibrium.
-
Irradiation: Place the samples on ice in a shallow multi-well plate. Irradiate with a 365 nm UV lamp (e.g., 100 W) at a distance of 5 cm for 15–30 minutes.
-
Self-Validating Controls:
-
Control A (No UV): Bait + Prey + Linker, kept in the dark. (Proves crosslinking is photo-dependent).
-
Control B (No Linker): Unmodified Bait + Prey + UV. (Proves UV alone does not induce non-specific crosslinking).
-
Phase 3: Digestion and MS/MS Analysis
-
Digestion: Denature the crosslinked complex with 8M Urea, reduce (DTT), alkylate (Iodoacetamide), and digest overnight with Trypsin.
-
Data Acquisition: Run the peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
Caption: Mass spectrometry workflow leveraging the aryl bromide isotopic doublet for crosslink identification.
Bioinformatic Filtering (The Crucial Step): Before running complex database searches, filter the MS1 precursor ions for the 1:1 doublet spaced by exactly 2.001 Da. This step eliminates >90% of the background noise from uncrosslinked peptides, directly addressing the primary bottleneck of traditional crosslinking mass spectrometry (XL-MS).
Conclusion
While standard linkers force researchers to compromise between aqueous stability, labeling efficiency, and data processing complexity, (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone provides a comprehensive solution. By leveraging the S_N2 reactivity of the bromomethyl group, the reversible photochemistry of benzophenone, and the isotopic/synthetic utility of the aryl bromide, this linker offers an unparalleled, high-fidelity approach to mapping the interactome.
References
-
Spring, D. R., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem. Retrieved from[Link]
-
ResearchGate / Authors. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Retrieved from[Link]
Sources
A Senior Application Scientist's Guide to Confirming the Purity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone by HPLC Analysis
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a compound's purity is a cornerstone of reliable data and successful outcomes. For a molecule such as (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, a bifunctional building block with significant potential in medicinal chemistry and materials science, ensuring its purity is not merely a quality control step but a prerequisite for its valid application. This guide provides an in-depth comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique for purity assessment, while also evaluating its performance against other instrumental methods.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally sensitive organic compounds.[1] Its strength lies in its high resolving power, sensitivity, and quantitative accuracy. For (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, which possesses two aromatic rings and two bromine atoms, the molecule is inherently non-polar (hydrophobic). This characteristic makes Reversed-Phase HPLC (RP-HPLC) the ideal mode of separation.[2][3]
In RP-HPLC, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] As the sample travels through the column, more hydrophobic molecules, like our target compound, interact more strongly with the non-polar stationary phase, leading to longer retention times.[3] Less polar impurities will elute earlier, while more polar impurities will elute later, allowing for effective separation.
Causality in HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process where each parameter is chosen for a specific reason.
-
Column Selection: A C18 column is the workhorse for RP-HPLC and is the logical starting point for this analysis due to the hydrophobic nature of the analyte. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions, ensuring adequate retention of the non-polar methanone derivative.[3]
-
Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is gradually increased over time, is superior to an isocratic (constant composition) method for purity analysis. This is because a gradient can effectively elute a wide range of potential impurities with varying polarities, from polar starting materials to non-polar side-products, within a reasonable timeframe.[]
-
Detector and Wavelength Selection: The presence of two phenyl rings in the analyte's structure results in strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is therefore highly suitable. The optimal wavelength for detection should be at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For benzophenone derivatives, this is typically in the range of 254-285 nm.[7]
-
Sample Preparation: The sample should be dissolved in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water, to ensure good peak shape and prevent precipitation on the column.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be a self-validating system, providing a clear and reproducible method for assessing the purity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone.
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Standard Solution: Accurately weigh approximately 5 mg of the reference standard of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone and dissolve in 50.0 mL of diluent to obtain a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Detection | UV at 260 nm | Chosen based on the typical absorbance maxima of benzophenone structures. |
| Gradient Elution | 0-2 min: 50% B | Initial conditions to allow for elution of very polar impurities. |
| 2-15 min: 50% to 95% B | Gradual increase in organic solvent to elute the main peak and related impurities. | |
| 15-18 min: 95% B | A high organic wash to elute any strongly retained, non-polar impurities. |
| | 18.1-22 min: 50% B | Re-equilibration of the column for the next injection. |
4. Data Analysis and Purity Calculation:
-
Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
-
Inject the Standard Solution to determine the retention time of the main peak.
-
Inject the Sample Solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method for purity quantification, other techniques provide complementary information and are essential for a comprehensive characterization of a new chemical entity.
| Technique | Principle | Advantages for This Analysis | Disadvantages for This Analysis | Primary Use Case |
| HPLC-UV | Differential partitioning between a liquid mobile phase and solid stationary phase.[4] | High precision and accuracy for quantification; robust and reproducible; non-destructive.[1] | Provides limited structural information; co-eluting impurities can be missed. | Purity Quantification |
| LC-MS | HPLC separation followed by mass spectrometry detection.[][8] | Provides molecular weight data for each peak, aiding in impurity identification.[9][10] | Response factors can vary significantly, making quantification less accurate without standards for each impurity. | Impurity Identification |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by MS detection.[11] | High sensitivity for volatile impurities. | The analyte is likely not volatile and may decompose at high temperatures required for GC analysis.[12] | Analysis of volatile impurities/solvents |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[13][14] | Gold standard for structural confirmation; can identify and quantify impurities if their signals are resolved.[15][16] | Lower sensitivity for trace impurities (<0.1%) compared to HPLC; complex mixtures can be difficult to interpret. | Structural Elucidation |
In-depth Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful alternative and is often used in conjunction with HPLC-UV.[10][17] While the HPLC part of the system separates the components, the mass spectrometer provides the molecular weight of the parent compound and any impurities. This is invaluable for impurity profiling, allowing researchers to propose structures for unknown peaks, which could be residual starting materials, by-products, or degradation products.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high boiling point and potential thermal lability of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, GC-MS is generally unsuitable for analyzing the compound itself.[12] Its utility would be limited to detecting volatile impurities, such as residual solvents from the synthesis (e.g., toluene, hexane).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the chemical structure of the main compound.[13][15] It provides detailed information about the connectivity of atoms in the molecule.[16] While NMR can detect impurities, it typically lacks the sensitivity of chromatography to detect them at the low levels (<0.1%) often required by regulatory bodies. However, it is excellent for identifying major impurities if they are present at levels of 1% or higher.
Choosing the Right Analytical Tool
The selection of an analytical technique is driven by the question being asked. The following diagram outlines a logical decision-making process.
Sources
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A Comparative Benchmarking Guide to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone for Advanced Materials Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored functionalities, the selection of appropriate monomeric building blocks is paramount. This guide provides a comprehensive performance benchmark of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, a versatile monomer for the synthesis of high-performance polymers. We will explore its potential in key materials applications, drawing objective comparisons with established alternatives and providing the supporting experimental context for our analysis.
Introduction to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone: A Monomer of Interest
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a bifunctional aromatic compound featuring two reactive bromomethyl groups and a rigid benzophenone core. This unique combination of functionalities makes it a compelling candidate for the synthesis of advanced polymers, particularly in applications demanding high thermal stability and a high refractive index. The presence of bromine atoms is known to enhance these properties, making this monomer a subject of significant interest for materials scientists.
This guide will focus on two primary application areas where the structural attributes of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone are particularly advantageous:
-
High Refractive Index Polymers: The incorporation of heavy atoms like bromine and the presence of aromatic structures can significantly increase the refractive index of a polymer, a critical property for optical and photonic devices.
-
Thermally Stable Polymers: The rigid aromatic backbone of the monomer is expected to contribute to high thermal stability, a crucial requirement for materials used in demanding environments.
We will benchmark the anticipated performance of polymers derived from this monomer against established alternatives in these fields.
Benchmarking Performance: A Comparative Analysis
To provide a clear and objective comparison, we will evaluate the performance of hypothetical polymers derived from (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone against well-characterized alternative materials.
High Refractive Index Applications
The demand for high refractive index polymers (HRIPs) is driven by the miniaturization and enhanced performance of optical components in devices such as displays, lenses, and optical waveguides. A higher refractive index allows for the design of thinner and more powerful optical elements. The incorporation of aromatic rings and heavy atoms like sulfur or halogens is a common strategy to increase the refractive index of polymers.[1][2]
Comparison with Alternative Monomers:
| Material | Refractive Index (n) | Key Structural Features |
| Hypothetical PPV from (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | Estimated > 1.8 | High bromine content, aromatic backbone |
| Poly(aryl ether ether ketone) (PEEK) | ~1.707 - 1.792 | Aromatic ether and ketone linkages[3] |
| Poly(methyl methacrylate) (PMMA) (for reference) | ~1.49 | Aliphatic backbone |
Experimental Insight: The refractive index of PEEK has been measured to be around 1.792 at W-band frequencies (75-110 GHz). Given that brominated polymers are known to exhibit high refractive indices, it is reasonable to project that a polymer with the high bromine content of a derivative of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone would surpass this value. For instance, brominated polystyrene has been utilized to significantly increase the refractive index in polymer blends.
Thermal Stability
Thermal stability is a critical parameter for materials used in electronics, aerospace, and other high-temperature applications. It is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.
Comparison with Alternative Monomers:
Here, we compare the expected thermal stability of a hypothetical polymer derived from our target monomer with that of known high-performance polymers. We will consider a hypothetical poly(p-phenylene vinylene) derivative and compare it with hyperbranched PPV derivatives and a standard high-temperature polymer.
| Material | Onset of Decomposition (TGA, 5% weight loss) | Char Yield at High Temperature |
| Hypothetical PPV from (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | Estimated > 400°C | High, due to aromatic content |
| Hyperbranched PPV Derivatives | 358 - 382°C[4] | High |
| Poly(aryl ether ketone)s (PAEKs) | 461 - 525°C[5] | 50 - 63% at 800°C[5] |
Experimental Insight: Hyperbranched PPV derivatives have shown high thermal stability, with onset of weight loss temperatures ranging from 358°C to 382°C.[4] Poly(aryl ether ketone)s exhibit even greater thermal stability, with 5% weight loss temperatures between 461°C and 525°C.[5] The rigid, aromatic structure of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone suggests that polymers derived from it would exhibit excellent thermal stability, likely in the range of or exceeding that of the hyperbranched PPVs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the synthesis and characterization of polymers relevant to this guide.
Synthesis of Poly(p-phenylene vinylene) via the Gilch Route
The Gilch polymerization is a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.[6]
Protocol:
-
Monomer Dissolution: In a nitrogen-purged flask, dissolve (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Base Addition: Cool the solution to 0°C and slowly add a strong base, such as potassium tert-butoxide (2 equivalents), under vigorous stirring. The reaction mixture will typically turn a characteristic color, indicating the formation of the reactive intermediate.
-
Polymerization: Allow the reaction to proceed at room temperature for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Washing and Drying: Filter the polymer and wash it repeatedly with methanol and water to remove any unreacted monomer and inorganic salts.
-
Final Product: Dry the polymer under vacuum to obtain the final product.
Caption: Workflow for the synthesis of a PPV derivative via the Gilch route.
Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA crucible (typically platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs. The char yield is the percentage of the initial weight remaining at the end of the analysis.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone presents a compelling platform for the development of advanced polymers with high refractive indices and excellent thermal stability. The presence of two bromine atoms and a rigid aromatic core are key structural features that are anticipated to impart these desirable properties. While direct experimental data for polymers synthesized from this specific monomer is limited, comparisons with established high-performance polymers like PEEK and functional PPV derivatives strongly suggest its potential for demanding materials applications. The synthetic accessibility via established polymerization techniques such as the Gilch route further enhances its appeal for researchers and materials scientists. Further experimental investigation is warranted to fully elucidate the performance characteristics of polymers derived from this promising monomer.
References
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- Deshpande, A. D., & Ghasr, M. T. (2018). Refractive Index of Polyaryletherketone (PEEK)
- COMPARISON OF BROMINATED AND HALOGEN FREE FLAME RETARDANT BEHAVIOURS IN GLASS-FIBRE- REINFORCED POLY(BUTYLENE TEREPHTHAL
- Hardy, M. L. (2004). A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues. Environmental Toxicology and Chemistry, 23(3), 656-661.
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- HM Royal. (2024, March 26). Where There's Fire, Brominated Flame Retardants Are Up to the Task.
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- Materials for High and Low Refractive Index Co
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- Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.).
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- (4-Bromophenyl)(phenyl)methanone. (n.d.). BLD Pharm.
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- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. (n.d.). MedchemExpress.
- (4-BROMOPHENYL)(PHENYL)METHANONE. (n.d.).
- (4-(BROMOMETHYL)PHENYL)(4-(PRO... (n.d.). SLS Ireland.
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. (n.d.). Sigma-Aldrich.
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of the applications and limitations of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
This guide provides a technical assessment of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS 207113-20-0), a bifunctional scaffold used in the synthesis of advanced photoaffinity probes.
Content Type: Publish Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers
Executive Summary & Core Identity
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a specialized bifunctional photoaffinity scaffold .[1] Unlike standard benzophenone reagents (which typically offer a single attachment point), this compound provides two orthogonally reactive sites on a photoactivatable core. It serves as a "hub" molecule, allowing researchers to modularly assemble a ligand, a photoreactive group, and a reporter tag (or electronic tuner) into a single chemical probe.
-
CAS Number: 207113-20-0 (Note: Often synthesized in-situ or custom-ordered; frequently confused with methyl benzoate derivatives in automated databases).
-
IUPAC Name: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone.[1][2]
-
Core Function: Modular synthesis of Photoaffinity Labeling (PAL) probes and Activity-Based Protein Profiling (ABPP) reagents.
The "Orthogonal Hub" Mechanism
The molecule's utility stems from its three distinct functional zones, which can be manipulated sequentially without cross-reactivity:
-
Zone A (Benzylic Bromide): A highly reactive electrophile for SN2 attachment to nucleophilic ligands (drugs, peptides, pharmacophores).
-
Zone B (Aryl Bromide): A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach reporter tags (biotin, fluorophores) or electronic tuning groups (e.g., cyano).
-
Zone C (Benzophenone Core): The latent warhead that generates a triplet radical upon UV irradiation (350–365 nm) to covalently crosslink with target proteins.
Figure 1: The modular assembly logic. The scaffold acts as a central connector, enabling the independent attachment of a biological ligand and a detection handle.
Comparative Analysis: Performance vs. Alternatives
In the design of photoaffinity probes, the choice of linker determines the success of target identification. The table below compares (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone against standard alternatives.
| Feature | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | 4-(Bromomethyl)benzophenone | Benzophenone-4-Isothiocyanate | Aryl Diazirines |
| Modularity | High (Dual Handle) | Low (Single Handle) | Low (Single Handle) | Medium (Hard to modify) |
| Ligand Attachment | SN2 Alkylation (Versatile) | SN2 Alkylation | Thiourea formation (Amine specific) | Varies (often pre-built) |
| Reporter Attachment | Yes (via Aryl Bromide) | No (Must be on ligand) | No | Difficult |
| Steric Bulk | High (Two Phenyls + Br) | Medium | Medium | Low (Smallest) |
| Photochemistry | Reversible Triplet Radical (365 nm) | Reversible Triplet Radical (365 nm) | Reversible Triplet Radical (365 nm) | Irreversible Carbene (~300 nm) |
| Stability | High (Ambient stable) | High | Hydrolysis sensitive | Light/Heat sensitive |
Critical Insight: Why Choose the "Dual-Bromo" Scaffold?
Choose this compound when your ligand lacks a convenient site for a reporter tag .
-
Scenario: You have a drug molecule with one reactive amine.
-
Using Standard Linkers: If you use 4-(Bromomethyl)benzophenone, you attach the photo-group, but you have nowhere to put the Biotin tag for purification.
-
Using This Scaffold: You attach the drug to the bromomethyl group. You then use the aryl bromide to attach Biotin via a Suzuki coupling. The result is a complete Trifunctional Probe (Ligand-Photo-Reporter).
Experimental Protocols & Methodologies
Protocol A: Synthesis of the Scaffold (If not purchased)
Reference: Derived from standard benzylic bromination protocols (e.g., Molaid, 2002).
-
Precursor: Start with 4-bromo-4'-methylbenzophenone (CAS 76693-57-7).[3]
-
Reagents: N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl4 or Acetonitrile (anhydrous).
-
Procedure: Reflux under inert atmosphere (N2) for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Cool, filter off succinimide, concentrate filtrate. Recrystallize from hexane/EtOAc.
-
Validation: 1H NMR should show a shift of the methyl singlet (~2.4 ppm) to a benzylic methylene singlet (~4.5 ppm).
Protocol B: Modular Probe Assembly (Ligand Attachment)
Objective: Attach a nucleophilic ligand (e.g., an amine-containing drug) to the scaffold.
-
Dissolution: Dissolve (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1 eq) in anhydrous DMF or MeCN.
-
Base: Add K2CO3 (2–3 eq) or DIPEA (1.5 eq).
-
Addition: Add the amine-ligand (1.0 eq) dropwise at 0°C, then warm to Room Temperature.
-
Reaction: Stir for 4–12 hours. The benzylic bromide is highly reactive; avoid heating unless necessary to prevent over-alkylation.
-
Purification: Silica gel chromatography.
Protocol C: Photocrosslinking (The "Trap")
Objective: Covalently label the target protein.
-
Incubation: Incubate the synthesized probe (1–10 µM) with the proteome/cell lysate for 30–60 mins at 4°C.
-
Irradiation: Place samples on ice. Irradiate with UV light at 365 nm (long-wave UV) for 10–30 minutes.
-
Note: Benzophenones require longer irradiation than diazirines but are less damaging to proteins than short-wave (254 nm) UV.
-
-
Mechanism: The benzophenone carbonyl absorbs a photon, promoting an electron to the n-π* antibonding orbital. This generates a triplet diradical which abstracts a hydrogen atom from the nearest amino acid (C-H bond), creating a radical pair that recombines to form a covalent C-C bond.
Figure 2: The benzophenone photocrosslinking mechanism. The reversible nature of the excited state (if no H is found, it relaxes back) reduces non-specific labeling compared to carbenes.
Limitations & Troubleshooting
While powerful, this scaffold has distinct limitations that researchers must mitigate:
-
Steric Bulk: The molecule contains two phenyl rings and a linker. If the ligand's binding pocket is deep or narrow, the bulky benzophenone group may sterically hinder binding, leading to false negatives.
-
Mitigation: Perform a competitive binding assay (Probe vs. Native Ligand) before UV irradiation to ensure affinity is maintained.
-
-
Non-Specific Hydrophobicity: Benzophenones are hydrophobic. High concentrations (>10 µM) can lead to non-specific sticking to membranes or hydrophobic protein patches.
-
Mitigation: Include a "No-UV" control and a "Competitor" control (excess free ligand) to distinguish specific hits.
-
-
Irradiation Time: The 10–30 minute irradiation time is longer than the seconds required for diazirines. This can heat the sample.
-
Mitigation: Always irradiate samples on ice or in a cooled chamber.
-
References
-
Kato, E., et al. (2008). "Synthesis of novel ginkgolide photoaffinity–biotin probes." Tetrahedron Letters. (Demonstrates the use of benzophenone scaffolds for complex natural product labeling).
-
Molaid Chemical Database. (2002). "Reaction of (4-(bromomethyl)phenyl)(4-bromophenyl)methanone with Palladium catalysts." (Confirming the reactivity of the aryl bromide handle).
-
Smith, E. & Collins, I. (2015). "Photoaffinity labeling in target discovery." Future Medicinal Chemistry. (Review of benzophenone vs. diazirine mechanisms).
-
Dormán, G. & Prestwich, G.D. (1994). "Benzophenone photophores in biochemistry." Biochemistry. (Foundational text on the triplet radical mechanism).
Sources
Safety Operating Guide
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone proper disposal procedures
Topic: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Discovery Teams[1]
Executive Safety Summary
Compound Identity: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
CAS No: 207113-20-0 (Commonly used analog/precursor: 90-90-4)
Functional Classification: Benzyl Bromide Derivative /
-
Lachrymator: Potent tear-inducing agent.[1] Even trace vapors from waste containers can evacuate a lab.
-
Alkylating Agent: The bromomethyl group (
) is highly electrophilic, capable of alkylating DNA and proteins. -
Corrosive: Hydrolyzes in moist air to release Hydrogen Bromide (HBr) gas.
Core Directive: Do not treat this as standard organic waste. The presence of the reactive bromomethyl group dictates that this material must be handled as a High-Hazard Halogenated Organic .
Pre-Disposal Decision Matrix
Before initiating disposal, you must categorize the physical state of the waste. The disposal pathway differs significantly between pure stocks and reaction byproducts.
Visual Workflow: Disposal Decision Tree
Figure 1: Operational logic flow for segregating and treating bromomethyl benzophenone waste streams.[1]
Detailed Disposal Protocols
Scenario A: Pure Solid or Stock Disposal
Objective: Containment. Do not attempt to quench large quantities of solid on the benchtop; the exothermic reaction and evolution of fumes create unnecessary risk.
-
Primary Container: Keep the substance in its original screw-top glass vial if possible. Ensure the threads are free of residue.
-
Secondary Containment (The "Double-Bag" Rule):
-
Place the sealed vial into a clear, heavy-duty polyethylene zip-lock bag.
-
Expert Tip: Add a small amount of vermiculite or absorbent pad inside this first bag to cushion the vial and absorb potential leakage.
-
Seal the bag and place it into a second zip-lock bag.
-
-
Labeling:
-
Affix a hazardous waste tag to the outer bag.
-
Mandatory Text: "Halogenated Organic Solid. High Hazard: Lachrymator / Alkylating Agent."[1]
-
-
Storage: Store in the Halogenated Waste satellite accumulation area, inside a secondary tub, until EHS pickup.
Scenario B: Liquid Waste (Reaction Mixtures)
Objective: Segregation. Prevent "cocktail" reactions in the waste carboy.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Ethyl Acetate).
-
Critical Warning: Never mix with strong oxidizers (Nitric Acid) or strong bases (concentrated NaOH), as this can trigger runaway heating or polymerization.
-
-
Transfer: Pour into the Halogenated Solvent waste container.
-
Rinsing: Rinse the reaction vessel with Acetone or DCM. Add this rinse to the same halogenated waste container.
-
Cap Hygiene: Close the carboy immediately. Lachrymatory vapors can escape through loose caps, contaminating the entire lab atmosphere.
Scenario C: Spills & Glassware Decontamination (Quenching)
Objective: Chemical Deactivation.[2][3] Convert the electrophilic
The Mechanism: We utilize a soft nucleophile (Thiosulfate) to displace the bromide. This is safer than using ammonia/amines, which generate volatile vapors.
Protocol:
-
Prepare Quench Solution:
-
Dissolve 10% w/v Sodium Thiosulfate (
) in water. -
(Optional but recommended) Add 1% Sodium Iodide (NaI) to catalyze the reaction (Finkelstein condition).
-
-
Application:
-
For Glassware: Soak contaminated glassware in this solution for 24 hours.
-
For Spills: Cover the spill with absorbent pads. Soak the pads with the Thiosulfate solution. Allow to sit for 30 minutes.
-
-
Verification: The lachrymatory effect should notably decrease.
-
Cleanup: Collect the soaked pads/liquid. The resulting mixture is now a standard chemical waste (non-lachrymatory) but should still be disposed of via the Halogenated Liquid stream due to the aryl bromide content.
Technical Data & Safety Parameters
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Hand Protection | Double-gloving Required .Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) | Benzyl bromide derivatives permeate standard thin nitrile quickly.[1] Laminate offers the best breakthrough time. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against lachrymatory vapors that can bypass side shields. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Non-negotiable. Do not handle on an open bench. |
| Body | Lab Coat (Buttoned) + Apron | Prevents clothing contamination which can off-gas later.[1] |
Waste Stream Classification
| Property | Classification | Regulatory Note (EPA/RCRA Context) |
| Waste Code | D003 (Reactive) or Halogenated Organic | While not always assigned a specific "U" or "P" code, it is treated as characteristic hazardous waste due to reactivity and toxicity.[1] |
| Incineration | Required | Must be destroyed in a high-temperature incinerator with scrubbers to capture HBr.[1] |
| Drain Disposal | STRICTLY PROHIBITED | Toxic to aquatic life; hydrolyzes to acid; damages plumbing. |
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure: Quenching Reactive Intermediates. Retrieved from [Link][1]
-
US EPA. (n.d.). List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[4] Retrieved from [Link][1]
Sources
Personal Protective Equipment & Handling Guide: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Part 1: Executive Safety Summary
STOP & READ: This compound is not just a standard organic intermediate. It combines the volatility and lachrymatory properties of a benzyl bromide with the persistence of a benzophenone .
-
Chemical Name: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone[1]
-
CAS Number: 207113-20-0 (Note: Verify against container label; often confused with 4-bromobenzophenone CAS 90-90-4).[1]
-
Primary Hazards:
-
Potent Lachrymator: Induces severe eye watering and respiratory distress at low concentrations.
-
Alkylating Agent: The bromomethyl group (
) is highly reactive toward biological nucleophiles (DNA, proteins), posing a significant toxicity risk.[1] -
Corrosive: Causes severe skin burns and eye damage.
-
Part 2: Hazard Assessment & Mechanism
To handle this chemical safely, you must understand why it is dangerous.
The "Benzyl Bromide" Effect (Lachrymator)
The molecule contains a bromomethyl group attached to an aromatic ring. This structural motif allows the compound to act as a potent alkylating agent. Upon contact with the mucous membranes of the eyes and respiratory tract, it alkylates TRPA1 ion channels on sensory nerve endings, triggering an immediate, intense pain response and lacrimation (tearing) [1].
Delayed Toxicity (Alkylating Potential)
Unlike simple acids that burn immediately, alkylating agents may produce delayed tissue damage. The electrophilic benzylic carbon attacks cellular proteins and DNA. This necessitates barrier protection that prevents any skin contact, not just protection against acute burns.
Part 3: Personal Protective Equipment (PPE) Matrix
Constraint: Standard nitrile exam gloves are insufficient for prolonged handling of benzyl bromide derivatives. The chemical can permeate thin nitrile in minutes.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® (Laminate) Gloves | The only material providing >4-hour breakthrough time for benzyl halides.[1] |
| Hand Protection (Dexterity) | Double Nitrile (Outer) | Wear standard nitrile gloves over the Silver Shield gloves to secure the loose fit and provide grip.[1] |
| Respiratory | Fume Hood (Mandatory) | Handle only in a functioning chemical fume hood.[1][2] |
| Respiratory (Spill/Emergency) | Full-Face Respirator (P100 + OV) | Required only if the hood sash must be raised or for spill cleanup outside containment.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate due to the risk of airborne dust or splash entering from the side. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids; Tyvek repels dusts and splashes. |
Part 4: Operational Workflow (Diagram)
The following flowchart outlines the "Zero-Exposure" workflow designed to keep the compound contained at all times.
Figure 1: "Zero-Exposure" workflow emphasizing containment during the high-risk weighing and solubilization phases.
Part 5: Step-by-Step Operational Protocols
Phase 1: Receiving & Storage[1]
-
Inspection: Upon receipt, inspect the bottle for breakage inside a fume hood. Do not open the outer packaging in the general lab area.
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Benzyl bromides are moisture-sensitive and can hydrolyze to release HBr gas, pressurizing the bottle.
-
Secondary Containment: Store the bottle inside a secondary unbreakable container (e.g., a polyethylene tub) to contain leaks.
Phase 2: Weighing (The Critical Step)
Risk: Static electricity can cause the fine powder to "jump," creating airborne lachrymatory dust.
-
Setup: Place the balance inside the fume hood. If this is impossible, use a dedicated "weighing station" hood.
-
Static Control: Use an anti-static gun on the spatula and weighing boat before touching the powder.
-
Transfer:
-
Do not dump the powder.
-
Gently tap the spatula.
-
Immediately recap the stock bottle after removing the aliquot.
-
-
Clean-up: Wipe the balance area with a tissue dampened with 5% aqueous ammonia (see Quenching) to neutralize invisible dust residues.[1]
Phase 3: Solubilization & Transfer[1]
-
Dissolve Early: Do not transport the solid weighing boat around the lab. Add your reaction solvent (e.g., DCM, THF) directly to the weighing vessel or flask inside the hood to trap the dust in solution.
-
Cannula Transfer: Once dissolved, transfer the solution to the reaction vessel using a syringe or cannula to avoid pouring.
Part 6: Emergency & Disposal Procedures
Spill Response Logic
Do NOT wipe a powder spill with a dry paper towel. This disperses the dust into the air, evacuating the lab.
-
Isolate: Alert nearby personnel. "Lachrymator Spill."
-
Cover: Gently cover the spill with an absorbent pad or vermiculite dampened with solvent.
-
Neutralize: Apply a solution of 5% Ammonium Hydroxide (aq) or Triethylamine in Methanol to the spill area. The amine reacts with the benzyl bromide to form a non-volatile, water-soluble ammonium salt [2].
-
Wait: Allow 10–15 minutes for the reaction to occur.
-
Clean: Wipe up the slurry. Double-bag the waste.
Waste Disposal[1][2][3]
-
Quenching: All reaction mixtures containing unreacted starting material should be treated with an excess of amine (ammonia or triethylamine) before disposal.
-
Classification: Dispose of as Halogenated Organic Waste .
-
Labeling: Clearly mark the waste tag: "Contains deactivated lachrymator."
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Force eyelids open. Seek medical attention immediately—corneal damage is possible.
-
Skin Contact: Wash with soap and copious water.[4] Do not use alcohol (it enhances absorption).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7498, Benzyl bromide (Mechanism of Action). Retrieved from [Link][1]
-
University of San Francisco. Glove Chemical Resistance Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
